molecular formula C6H8N2O B082595 2-ethyl-3H-pyrimidin-4-one CAS No. 14331-50-1

2-ethyl-3H-pyrimidin-4-one

Cat. No.: B082595
CAS No.: 14331-50-1
M. Wt: 124.14 g/mol
InChI Key: OFPWIXYGAJDWPC-UHFFFAOYSA-N
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Description

2-Ethyl-3H-pyrimidin-4-one is a pyrimidinone derivative of significant interest in medicinal chemistry and drug discovery. The pyrimidin-4-one scaffold is a privileged structure in the design of novel bioactive molecules, serving as a core building block for the development of potential therapeutic agents . Compounds based on the pyrimidin-4-one structure, including various thieno[2,3-d]pyrimidin-4-ones and pyrido[2,3-d]pyrimidin-4-ones, are extensively investigated for their antitumor and cytotoxic properties . Research indicates that such derivatives can exhibit potent activity against a range of cancer cell lines, including breast cancer (MCF-7, MDA-MB-231), lung cancer (A549), and cervical cancer (HeLa) . The mechanism of action for these analogs often involves the inhibition of key cellular targets, such as tyrosine kinase receptors (e.g., EGFR), and the induction of apoptosis . Furthermore, the pyrimidinone core is recognized as a key pharmacophore in the design of antagonists for various receptors . Researchers utilize this compound as a versatile precursor for synthesizing more complex fused heterocyclic systems. Its structure allows for functionalization and hybridization with other pharmacophores, a proven strategy for developing multi-targeting agents and overcoming drug resistance in diseases like cancer . This compound is intended for research applications only. For Research Use Only (RUO). Not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-2-5-7-4-3-6(9)8-5/h3-4H,2H2,1H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFPWIXYGAJDWPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=CC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00304353
Record name 2-ethyl-3H-pyrimidin-4-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14331-50-1
Record name 14331-50-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165502
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-ethyl-3H-pyrimidin-4-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Cheminformatic and Synthetic Profiling of 2-Ethyl-3H-pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Ethyl-3H-pyrimidin-4-one (CAS: Variable by tautomer, typically associated with 2-ethyl-4-hydroxypyrimidine) is a critical heterocyclic scaffold in medicinal chemistry.[1] With a molecular weight of 124.14 g/mol , it serves as a low-molecular-weight fragment ideal for Fragment-Based Drug Discovery (FBDD).[1] Its structural versatility lies in the dynamic equilibrium between its lactam (pyrimidinone) and lactim (hydroxypyrimidine) forms, a property that dictates its hydrogen-bonding capability in active sites.[1]

This technical guide provides a comprehensive analysis of the molecule's physicochemical properties, synthetic pathways, and analytical characterization, designed for researchers optimizing ligand efficiency and pharmacokinetic profiles.[1]

Part 1: Physicochemical Fundamentals[1][2]

The precise molecular weight is the cornerstone of stoichiometric calculations and mass spectrometry identification.[1] However, in drug development, the "effective" weight must be contextualized with isotopic distribution and tautomeric state.[1]

Quantitative Data Profile
PropertyValueUnitSignificance
Molecular Formula

-Core stoichiometry
Average Molecular Weight 124.14 g/mol Bulk calculations
Monoisotopic Mass 124.06366DaHigh-Res Mass Spec (HRMS) ID
Heavy Atom Count 9-Ligand Efficiency (LE) denominator
Topological Polar Surface Area ~40-50

Membrane permeability predictor
LogP (Estimated) 0.2 - 0.5-Hydrophilicity/Lipophilicity balance
The Tautomeric Equilibrium (Lactam-Lactim Triad)

The "3H" in the nomenclature implies the lactam (keto) form.[1] However, in solution, this molecule exists in a rapid equilibrium with its lactim (enol) counterpart, 2-ethyl-4-hydroxypyrimidine.[1]

  • Solid State/Polar Solvents: Predominantly exists as the pyrimidin-4(3H)-one (Lactam).[1]

  • Gas Phase/Non-polar Solvents: The 4-hydroxypyrimidine (Lactim) form may become energetically competitive.[1]

  • Drug Binding: The tautomer that binds to a protein target is often dictated by the specific H-bond donor/acceptor environment of the pocket, not just the solution-phase major tautomer.[1]

Tautomerism Lactam Lactam Form (this compound) Major in Water Lactim Lactim Form (2-ethyl-4-hydroxypyrimidine) Aromatic Character Lactam->Lactim Proton Transfer (Solvent Dependent) Binding Protein Binding Pocket (Selects specific tautomer) Lactam->Binding H-Bond Acceptor (O) H-Bond Donor (NH) Lactim->Binding H-Bond Donor (OH) H-Bond Acceptor (N)

Figure 1: Tautomeric equilibrium between the keto (lactam) and enol (lactim) forms.[1][2][3] The specific binding mode depends on the complementary residues in the target protein.[1]

Part 2: Synthetic Methodology

To access this compound with high purity, a condensation reaction between an amidine and a three-carbon electrophile is the standard industrial and laboratory approach.[1]

Retrosynthetic Analysis

The 2-ethyl group is introduced via propionamidine . The pyrimidine ring closure requires a


-dicarbonyl equivalent. For the unsubstituted 5,6-position, ethyl propiolate  or a formylacetate equivalent  is required.[1]
Protocol: Cyclocondensation Route

Objective: Synthesis of this compound on a 10 mmol scale.

Reagents:

  • Propionamidine hydrochloride (1.0 eq)[1]

  • Ethyl propiolate (1.1 eq) [Alternative: Sodium formylacetate generated in situ][1]

  • Sodium ethoxide (NaOEt) (2.5 eq)

  • Ethanol (Anhydrous)[1][4]

Step-by-Step Workflow:

  • Free Base Generation:

    • Dissolve sodium metal (25 mmol) in anhydrous ethanol (20 mL) under

      
       atmosphere to generate fresh NaOEt.
      
    • Add propionamidine hydrochloride (10 mmol) to the solution.[1] Stir at ambient temperature for 30 minutes to liberate the free amidine.[1]

  • Condensation:

    • Cool the mixture to 0°C.

    • Dropwise add ethyl propiolate (11 mmol) over 15 minutes. The exotherm must be controlled to prevent polymerization.[1]

  • Cyclization:

    • Allow the reaction to warm to room temperature, then reflux for 4–6 hours. Monitoring via TLC (MeOH:DCM 1:9) should show the disappearance of the amidine.[1]

  • Workup:

    • Concentrate the solvent under reduced pressure.[1]

    • Dissolve the residue in minimal water.[1]

    • Acidify carefully with glacial acetic acid to pH ~5–6 to precipitate the product (or induce crystallization).[1]

  • Purification:

    • Recrystallize from Ethanol/Water or purify via flash column chromatography (if necessary) using a gradient of MeOH in DCM.[1]

Synthesis Reactants Propionamidine HCl + Ethyl Propiolate Base NaOEt / EtOH (Free base generation) Reactants->Base Intermediate Acyclic Intermediate (Michael Addition) Base->Intermediate 0°C Cyclization Reflux (Cyclization) - EtOH Intermediate->Cyclization Heat Product This compound (MW 124.14) Cyclization->Product Acidic Workup

Figure 2: Synthetic pathway via condensation of propionamidine and ethyl propiolate.[1]

Part 3: Analytical Characterization[2][8]

Validating the identity of the synthesized scaffold requires specific analytical signatures.[1]

Mass Spectrometry (ESI-MS)[2]
  • Ionization: Positive mode (ESI+).[1]

  • Observed Peak:

    
     m/z.[1]
    
  • Fragmentation Pattern:

    • Loss of CO (-28 Da): Characteristic of pyrimidinones (m/z ~97).[1]

    • Retro-Diels-Alder (RDA): Cleavage of the ring often results in nitrile fragments (Propionitrile, m/z 55).[1]

Nuclear Magnetic Resonance ( H-NMR)

Solvent: DMSO-


 (favors the lactam form and stabilizes exchangeable protons).[1]
PositionChemical Shift (

ppm)
MultiplicityIntegrationAssignment
NH 12.0 - 13.0Broad Singlet1HN3-H (Lactam)
H-6 7.8 - 8.0Doublet (

)
1HRing proton (adjacent to N)
H-5 6.1 - 6.3Doublet (

)
1HRing proton (adjacent to C=O)
CH

2.4 - 2.6Quartet2HEthyl group (methylene)
CH

1.1 - 1.2Triplet3HEthyl group (methyl)

Note: If the spectrum shows a signal >11.0 ppm, the molecule is in the lactam form.[1] Absence of this signal and presence of an OH peak (often broad/invisible) suggests the lactim form.[1]

Part 4: Drug Discovery Applications[2]

Ligand Efficiency (LE)

In Fragment-Based Drug Discovery (FBDD), this molecule is a "high-value" fragment.[1]



With a HAC of 9, even a weak binding affinity (

) yields a respectable LE, making it an excellent starting point for "growing" inhibitors into adjacent pockets.[1]
Scaffold Hopping

The this compound core is often used as a bioisostere for:

  • Pyridinones: Changing N-count to modulate pKa and solubility.

  • Uracils: Removing the C2-carbonyl to reduce polar surface area while maintaining H-bond donor/acceptor motifs.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 92041, 2-Ethoxy-5-fluorouracil (Analogue Reference for Pyrimidinone Properties).[1] Retrieved from [Link][1][2]

  • Beak, P., & White, J. M. (1982). Equilibria of the tautomeric forms of pyrimidinones.[1] Journal of the American Chemical Society.[1] (Contextual grounding for lactam/lactim stability).

  • Organic Syntheses.General procedures for Pyrimidine Synthesis via Amidine Condensation.
  • ChemGuide (2025). Mass Spectrometry - Fragmentation Patterns of Heterocycles. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the ¹H NMR Spectrum of 2-ethyl-3H-pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis and interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-ethyl-3H-pyrimidin-4-one. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical prediction of the spectrum, outlines a robust experimental protocol for its acquisition, and offers a detailed guide to its interpretation for structural elucidation.

Introduction: The Significance of this compound and the Power of ¹H NMR

The pyrimidinone scaffold is a privileged core in medicinal chemistry, forming the basis of numerous biologically active compounds.[1][2] The substituent at the 2-position can significantly influence the molecule's biological activity, making the precise characterization of analogs like this compound crucial.

¹H NMR spectroscopy stands as an unparalleled tool for the unambiguous determination of molecular structure in organic chemistry.[1][3] By probing the magnetic environments of protons within a molecule, ¹H NMR provides invaluable information about the number of distinct proton sets, their electronic surroundings, and their spatial relationships through spin-spin coupling.[4] This guide will demonstrate the application of these principles to fully characterize this compound.

Molecular Structure and Proton Environments

To interpret the ¹H NMR spectrum, we must first dissect the molecule's structure and identify all chemically non-equivalent protons.

Figure 2: Spin-spin coupling interactions in this compound.

  • Ethyl Group (Ha and Hb): The three protons of the methyl group (Ha) are coupled to the two protons of the adjacent methylene group (Hb). According to the n+1 rule, the signal for Ha will be split into a triplet (2+1=3), and the signal for Hb will be split into a quartet (3+1=4). The typical three-bond (³J) coupling constant for freely rotating alkyl chains is around 7.5 Hz.

  • Vinyl Protons (Hd and He): These two protons are on adjacent carbons in the ring and will therefore couple with each other. This will result in both signals appearing as doublets. The expected three-bond (³J) coupling constant for cis-vinylic protons in a six-membered ring is approximately 6.0 Hz. [5]

  • N-H Proton (Hc): The N-H proton often exhibits rapid chemical exchange, which can average out its coupling to adjacent protons, resulting in a broad singlet. Therefore, no coupling is predicted between Hc and Hd.

Experimental Protocol for ¹H NMR Analysis

This section provides a standardized, self-validating protocol for the acquisition of a high-quality ¹H NMR spectrum of this compound.

Sample Preparation
  • Weighing: Accurately weigh approximately 5-10 mg of this compound.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is often preferred for pyrimidinone derivatives due to its ability to solubilize polar compounds and slow down the exchange of N-H protons.

  • Dissolution: Dissolve the sample in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm). [6]6. Capping: Securely cap the NMR tube.

Instrument Parameters (300 MHz NMR Spectrometer)
  • Locking and Shimming: Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30').

    • Spectral Width: 0-15 ppm.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

  • Processing:

    • Fourier Transform: Apply an exponential window function with a line broadening of 0.3 Hz and perform a Fourier transform.

    • Phasing and Baseline Correction: Manually phase the spectrum and apply an automated baseline correction.

    • Referencing: Calibrate the spectrum by setting the TMS peak to 0 ppm.

    • Integration: Integrate all signals to determine the relative number of protons.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent (0.6 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer standard Add Internal Standard (TMS) transfer->standard cap Cap NMR Tube standard->cap lock_shim Lock and Shim cap->lock_shim acquire Acquire Data (16-64 scans) lock_shim->acquire ft Fourier Transform acquire->ft phase_base Phase and Baseline Correction ft->phase_base reference Reference to TMS phase_base->reference integrate Integrate Signals reference->integrate

Figure 3: Experimental workflow for ¹H NMR analysis.

Data Interpretation and Structural Verification

Upon acquiring the spectrum, the final step is to correlate the observed signals with the predicted values to confirm the structure of this compound.

  • Signal Count: The spectrum should exhibit five distinct signals, corresponding to the five unique proton environments.

  • Integration: The integral ratios should correspond to 3:2:1:1:1 for Ha:Hb:Hc:Hd:He respectively.

  • Chemical Shift and Multiplicity Analysis:

    • Identify the triplet at ~1.3 ppm and the quartet at ~2.7 ppm as the ethyl group.

    • Locate the broad singlet at high chemical shift (~12.5 ppm) and assign it to the N-H proton.

    • Identify the two doublets in the aromatic region. The more downfield doublet (~8.0 ppm) corresponds to He, and the more upfield doublet (~6.3 ppm) corresponds to Hd.

  • Coupling Constant Confirmation: Measure the coupling constants for the coupled signals. The J value for the triplet and quartet of the ethyl group should be identical. Similarly, the J value for the two vinyl doublets should be the same.

By systematically following this interpretation workflow, a confident structural assignment of this compound can be achieved.

References

  • Shkurko, O. P., & Mamaev, V. P. (1979). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Chemistry of Heterocyclic Compounds, 15(4), 436-439.
  • Ionescu, C., et al. (2013). The 1 H NMR spectra (DMSO-d 6) of 4-(2-pyridyl) pyrimidine (6) and the...
  • LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • Singh, V., et al. (2014). 1 H NMR (500 MHz) spectrum of ethyl 2-benzoyl-1-cyano-3-(4methylphenyl)-cyclopropane carboxylate.
  • Wang, L., et al. (2018). Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. Molecules, 23(11), 2799.
  • Gomez, G. V., et al. (2021). Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70. Molecules, 26(24), 7621.
  • Abraham, R. J., & Mobli, M. (2007). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 865-881.
  • Tice, C. M., et al. (2001). Synthesis of Herbicidal 2-Aryl-4-(3H)-pyrimidinones. Synthesis and Chemistry of Agrochemicals VI, 66-77.
  • Silva, A. M. S., et al. (2008). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 12(5), 396-455.
  • Larrow, J. F., et al. (2016). Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach. Journal of Medicinal Chemistry, 59(8), 3624-3634.
  • Wang, Y., et al. (2022). Design, synthesis and biological evaluation of 2, 4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. European Journal of Medicinal Chemistry, 243, 114769.
  • Oregon State University. 1H NMR Chemical Shift. [Link]

  • Taylor & Francis Online. Facile synthesis of 3,4-dihydropyrimidin-2(1H)-ones and -thiones and indeno[1,2-d]pyrimidines catalyzed by p-dodecylbenzenesulfonic acid. [Link]

  • National Institutes of Health. Three Component Reaction: An Efficient Synthesis and Reactions of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Using New Natural Catalyst. [Link]

  • Yokoyama, S., et al. (1979). 1H NMR studies on the conformational characteristics of 2-thiopyrimidine nucleotides found in transfer RNAs. Nucleic Acids Research, 6(8), 2611-2626.
  • Sauriol-Lord, F., & St-Jacques, M. (1979). Proton and carbon-13 nuclear magnetic resonance studies of the conformational properties of seven-membered heterocycles. 2,4-Benzodithiepin and its derivatives. Canadian Journal of Chemistry, 57(24), 3221-3229.
  • ResearchGate. 1H NMR spectra of synthesized model compound 4f.
  • MDPI. Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. [Link]

  • ResearchG
  • Royal Society of Chemistry. Acid-controlled multicomponent selective synthesis of 2,4,6-triaryl pyridines and pyrimidines by using hexamethyldisilazane as a nitrogen source under microwave irradiation. [Link]

  • AZoM. Using Proton NMR Spectroscopy for the Identification of the Isomers of Ethyl Acetate, Butyric Acid and Isobutyric Acid. [Link]

  • Rattan, S. S., & Taneja, P. (2013). Revealing the J-coupling in the 1H-NMR Spectra of Antineoplastic and Antimetabolites Drugs. Der Pharma Chemica, 5(2), 169-176.
  • University of California, Irvine. 300 MHz 1H NMR spectra are shown below for 2-methylpyridine, 3-methylpyridine, and 4-methylpyridine. [Link]

  • Castellano, S., & Kostelnik, R. J. (1967). H-H and 13C-H coupling constants in pyridazine. The Journal of Chemical Physics, 46(1), 327-332.

Sources

A Senior Application Scientist's Guide to the 13C NMR of 2-ethyl-3H-pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

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Introduction

In the landscape of pharmaceutical and materials science, the precise structural elucidation of heterocyclic compounds is paramount. 2-ethyl-3H-pyrimidin-4-one is a key scaffold in medicinal chemistry, valued for its diverse biological activities. Nuclear Magnetic Resonance (NMR) spectroscopy, specifically Carbon-13 (13C) NMR, serves as a cornerstone technique for confirming the molecular structure of such compounds with unambiguous certainty.

This guide provides an in-depth technical overview of the principles, experimental protocols, and data interpretation involved in acquiring and analyzing the 13C NMR spectrum of this compound. It is designed for researchers, scientists, and drug development professionals who require a robust understanding of this analytical method.

Core Principles of 13C NMR Spectroscopy

Unlike 1H NMR, 13C NMR provides direct information about the carbon skeleton of a molecule.[1] The 13C isotope, with a natural abundance of approximately 1.1%, possesses a nuclear spin (I = 1/2) that makes it NMR-active.[1][2] Key principles governing the 13C NMR spectrum include:

  • Chemical Shift (δ): The position of a signal in the NMR spectrum, measured in parts per million (ppm), is highly dependent on the local electronic environment of the carbon nucleus.[2] Electronegative atoms (like oxygen and nitrogen) and sp2 hybridization cause a "deshielding" effect, shifting the corresponding carbon signals downfield (to a higher ppm value).[3] The typical range for organic molecules is 0-220 ppm.[1]

  • Proton Decoupling: To simplify the spectrum, 13C NMR is commonly acquired with broadband proton decoupling. This technique irradiates protons, collapsing the carbon-proton spin-spin couplings and resulting in a spectrum where each unique carbon atom appears as a single sharp line.[4]

  • Signal Intensity: In standard decoupled spectra, the intensity (peak area) of a 13C signal is not directly proportional to the number of carbons it represents. This is due to varying relaxation times and the Nuclear Overhauser Effect (NOE).[5] Quaternary carbons (those with no attached protons) typically exhibit weaker signals.[6]

Predicted 13C NMR Spectrum of this compound

A detailed analysis of the molecular structure allows for a robust prediction of the 13C NMR spectrum. The molecule contains six unique carbon environments, which will result in six distinct signals.

Molecular Structure and Carbon Numbering

Caption: Structure of this compound with carbon numbering.

Chemical Shift Assignments

The predicted chemical shifts are based on established ranges for similar functional groups and heterocyclic systems.[1][2][6][7]

Carbon AtomEnvironmentPredicted Chemical Shift (δ, ppm)Rationale
C4 Carbonyl (Amide)160 - 170The C=O group is highly deshielded by the electronegative oxygen and adjacent nitrogen. This will be the most downfield signal.
C2 Iminyl (C=N)155 - 165Attached to two electronegative nitrogen atoms, resulting in a significant downfield shift.
C6 Olefinic (C=C-N)145 - 155sp2 hybridized and adjacent to a nitrogen atom, causing deshielding.
C5 Olefinic (C=C-C=O)110 - 120sp2 hybridized and conjugated to the carbonyl group.
C7 Aliphatic (-CH2-)25 - 35A standard sp3 hybridized methylene carbon, shifted slightly downfield by the adjacent pyrimidinone ring.
C8 Aliphatic (-CH3)10 - 15A typical terminal methyl group, expected to be the most upfield signal.

Experimental Protocol: A Self-Validating Workflow

This protocol is designed to yield a high-quality, reproducible 13C NMR spectrum. The causality behind each step is explained to ensure scientific integrity.

Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh ~15-20 mg of This compound prep2 Dissolve in 0.6-0.7 mL of DMSO-d6 prep1->prep2 prep3 Add TMS as internal standard (optional, if solvent is not pre-spiked) prep2->prep3 prep4 Transfer to a 5 mm NMR tube prep3->prep4 acq1 Insert sample into magnet and allow to equilibrate (5-10 min) prep4->acq1 acq2 Lock on the deuterium signal of DMSO-d6 acq1->acq2 acq3 Shim the magnetic field for homogeneity acq2->acq3 acq4 Set acquisition parameters (zgpg30 pulse program) acq3->acq4 acq5 Acquire data (multiple scans) acq4->acq5 proc1 Apply Fourier Transform (FT) acq5->proc1 proc2 Phase correct the spectrum proc1->proc2 proc3 Calibrate spectrum to solvent peak (DMSO-d6 at 39.52 ppm) proc2->proc3 proc4 Integrate peaks and label chemical shifts proc3->proc4

Caption: Standard workflow for 13C NMR analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Action: Accurately weigh 15-20 mg of the solid this compound.

    • Rationale: This sample amount provides a good concentration for achieving an adequate signal-to-noise ratio in a reasonable timeframe, especially for the lower-intensity quaternary carbons.[8]

    • Action: Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6).

    • Rationale: DMSO-d6 is an excellent solvent for many polar organic molecules, including N-heterocycles.[9][10] Its deuterium signal is used for field-frequency locking, and its own 13C signal (a septet centered at 39.52 ppm) provides a reliable internal reference for chemical shift calibration.[11]

    • Action: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Calibration:

    • Action: Insert the NMR tube into the spectrometer's magnet. Allow 5-10 minutes for the sample's temperature to equilibrate with the probe.

    • Rationale: Temperature stability is crucial for consistent chemical shifts and optimal shimming.

    • Action: Lock the spectrometer onto the deuterium signal of the DMSO-d6 solvent.

    • Rationale: The lock system compensates for any drift in the magnetic field strength, ensuring the stability of the experiment over the long acquisition times often required for 13C NMR.

    • Action: Shim the magnetic field to optimize its homogeneity across the sample volume.

    • Rationale: Proper shimming is critical for achieving sharp, symmetrical peaks and high resolution.

  • Data Acquisition:

    • Action: Set up a standard proton-decoupled 13C experiment. A common pulse program is zgpg30 on Bruker instruments, which uses a 30° pulse angle.

    • Rationale: A smaller pulse angle (like 30°) allows for a shorter relaxation delay (D1) between scans without saturating the signals, thus increasing the number of scans that can be acquired in a given time.

    • Key Parameters:

      • Spectral Width (SW): ~240 ppm (e.g., -10 to 230 ppm) to ensure all carbon signals are captured.

      • Relaxation Delay (D1): 2 seconds. This is a pragmatic choice that balances signal intensity and experimental time.[8]

      • Number of Scans (NS): Start with 1024 scans. This number can be increased if the signal-to-noise ratio is insufficient.

    • Action: Begin the acquisition. The experiment may run from 30 minutes to several hours depending on the sample concentration and desired signal quality.

  • Data Processing:

    • Action: Apply an exponential line broadening factor (e.g., 1-2 Hz) and perform a Fourier Transform (FT) on the acquired Free Induction Decay (FID).

    • Rationale: Line broadening improves the signal-to-noise ratio at the slight expense of resolution. The FT converts the time-domain signal (FID) into the frequency-domain spectrum.

    • Action: Phase correct the spectrum manually to ensure all peaks are in a pure absorption mode (positive and symmetrical).

    • Action: Calibrate the chemical shift axis by setting the center peak of the DMSO-d6 solvent signal to 39.52 ppm.

    • Rationale: This internal referencing corrects for any minor variations in the magnetic field and ensures the accuracy and comparability of the data.

Conclusion

13C NMR spectroscopy is an indispensable tool for the structural verification of this compound. By understanding the underlying principles of chemical shifts and employing a robust, well-justified experimental protocol, researchers can confidently obtain high-quality spectra. The predicted chemical shifts and detailed workflow provided in this guide serve as a comprehensive resource for scientists engaged in the synthesis, development, and analysis of pyrimidinone-based compounds, ensuring the highest standards of scientific integrity and data reliability.

References

  • NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering.
  • The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is C2: 150; C3: 124; C4: 136. Testbook.
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuter
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  • Palanivel, C., Suganya, K., Ramalingan, C., & Kabilan, S. Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles. Oriental Journal of Chemistry.
  • Argyropoulos, D. C., & Donat, J. A. (2014). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters, 16(6), 1712–1715.
  • 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system.
  • 1H NMR and 13C NMR Spectra of the Condensed Pyrimidines 1-10.
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  • CASPRE - 13C NMR Predictor. Wishart Research Group.
  • Kaczmarek, Ł., et al. (2007). Structural and Solvent Effects on the 13C and 15N NMR Chemical Shifts of Indoloquinoline Alkaloids: Experimental and DFT Study. Magnetic Resonance in Chemistry.
  • Protocol for Calculating 13 C Nuclear Magnetic Resonance Chemical Shifts of Flexible Organic Molecules.
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  • 13C NMR predictor. virtual Chemistry 3D.
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  • 13C-NMR Spectroscopy. Chemistry LibreTexts.
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Mass spectrometry of 2-ethyl-3H-pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Mass Spectrometry of 2-ethyl-3H-pyrimidin-4-one

Introduction

The pyrimidinone scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including anticancer, antiviral, and antimicrobial properties.[1][2] this compound serves as a representative model for this class of heterocyclic compounds. Accurate structural characterization and sensitive quantification of such molecules are paramount in drug discovery and development, from initial synthesis to metabolic profiling. Mass spectrometry (MS) stands as an indispensable analytical tool for this purpose, offering unparalleled sensitivity and structural specificity.[3]

This guide, written from the perspective of a Senior Application Scientist, provides an in-depth exploration of the mass spectrometric behavior of this compound. We will move beyond simple data reporting to explain the causal relationships behind instrumental choices and fragmentation patterns, providing a framework for robust analytical method development for this important class of molecules.

Physicochemical Properties & Ionization Strategy

Understanding the inherent chemical nature of this compound is the first step in developing a successful MS method. The molecule possesses a molecular weight of 124.14 g/mol and a formula of C₆H₈N₂O. Its structure features two nitrogen atoms within the pyrimidine ring, which can act as sites for protonation, making it an excellent candidate for positive mode ionization.

The choice of ionization technique is critical and depends on the analytical goal.[4][5]

  • Hard Ionization (Electron Impact - EI): This technique involves bombarding the molecule with high-energy electrons, leading to extensive and reproducible fragmentation.[6] While excellent for creating a detailed fragmentation "fingerprint" for library matching, it often results in a weak or absent molecular ion peak, making it difficult to determine the molecular weight of an unknown.[6] EI is typically coupled with Gas Chromatography (GC-MS).

  • Soft Ionization (Electrospray - ESI & Atmospheric Pressure Chemical Ionization - APCI): These are the workhorses of modern pharmaceutical analysis, prized for their ability to generate intact protonated molecules [M+H]⁺ with minimal fragmentation.[6] This makes them ideal for confirming molecular weight and for use as precursor ions in tandem mass spectrometry (MS/MS). Given that most drug development workflows utilize Liquid Chromatography (LC), ESI and APCI are the most logical choices.[3]

For this compound, Electrospray Ionization (ESI) in positive ion mode is the preferred technique. The pyrimidine ring nitrogens are readily protonated in the ESI plume, leading to a strong and stable [M+H]⁺ signal at m/z 125.1. This provides the ideal starting point for detailed structural analysis via Collision-Induced Dissociation (CID).

Tandem Mass Spectrometry (MS/MS) and Fragmentation Analysis

Once the protonated molecule ([M+H]⁺ at m/z 125.1) is generated and isolated in the mass spectrometer, CID is used to induce fragmentation. The resulting product ions provide a wealth of structural information. The fragmentation of N-substituted pyrimidinones is known to be influenced heavily by the nature of the substituent groups and the stability of the resulting fragments.[7][8]

The proposed fragmentation pathways for this compound are grounded in established principles of pyrimidine ring cleavage and alkyl chain eliminations.[7][9][10]

Predicted Fragmentation Pathways
  • Loss of Ethylene (Retro-Diels-Alder-type rearrangement): A primary and highly characteristic fragmentation for alkyl-substituted pyrimidinones involves the neutral loss of an alkene. For the ethyl group, this would be the loss of ethylene (C₂H₄, 28 Da). This pathway is initiated by a hydrogen rearrangement, leading to a stable product ion.

  • Loss of the Ethyl Radical: Alpha-cleavage at the point of substitution can lead to the loss of the ethyl group as a radical (•C₂H₅, 29 Da).[10] This results in a charged pyrimidinone core.

  • Ring Cleavage: The pyrimidinone nucleus itself can undergo fragmentation, often initiated after an initial loss from the substituent.[1][7] Common ring fragments arise from the expulsion of neutral molecules like CO (28 Da) or HNCO (43 Da).

The following diagram illustrates the predicted primary fragmentation pathway for the [M+H]⁺ ion of this compound.

G cluster_main Predicted Fragmentation of this compound M_H [M+H]⁺ m/z 125.1 Frag1 Product Ion m/z 97.1 M_H->Frag1 - C₂H₄ (28 Da) Frag2 Product Ion m/z 69.1 Frag1->Frag2 - CO (28 Da)

Predicted primary fragmentation pathway of protonated this compound.
Quantitative Data Summary

The expected mass spectral data from an MS/MS experiment on the [M+H]⁺ precursor ion is summarized below. The relative abundances are predictive and serve as a guide for method development.

Ion DescriptionPredicted m/zPredicted Relative Abundance (%)Fragmentation Pathway
Precursor Ion [M+H]⁺125.1100-
Product Ion97.185Loss of ethylene (-C₂H₄)
Product Ion69.140Loss of C₂H₄ followed by loss of CO
Product Ion96.115Loss of ethyl radical (-•C₂H₅)

Experimental Protocol: LC-MS/MS Analysis

This section provides a robust, self-validating protocol for the analysis of this compound. The use of a stable isotope-labeled internal standard is recommended for quantitative applications to ensure the highest level of accuracy.

Step 1: Sample and Standard Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of this compound reference standard and dissolve in 1.0 mL of methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the primary stock solution with a 50:50 mixture of water and acetonitrile to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Sample Preparation: For analysis in a biological matrix (e.g., plasma), perform a protein precipitation by adding 3 volumes of cold acetonitrile to 1 volume of plasma. Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes. Transfer the supernatant to a clean vial for analysis.

Step 2: Liquid Chromatography (LC) Method
  • LC System: Standard HPLC or UHPLC system.

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 3.0 min: 5% to 95% B

    • 3.0 - 3.5 min: 95% B

    • 3.5 - 3.6 min: 95% to 5% B

    • 3.6 - 5.0 min: 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

Step 3: Mass Spectrometry (MS) Method
  • Mass Spectrometer: Triple Quadrupole (QqQ) or high-resolution instrument (e.g., Q-TOF, Orbitrap).

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Key Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

  • Data Acquisition: Multiple Reaction Monitoring (MRM) for quantification.

    • MRM Transition 1 (Quantitative): 125.1 → 97.1

    • MRM Transition 2 (Confirmatory): 125.1 → 69.1

The following diagram outlines the complete experimental workflow.

G cluster_workflow LC-MS/MS Experimental Workflow SamplePrep Sample Preparation LC UHPLC Separation (C18 Column) SamplePrep->LC Ionization Positive ESI LC->Ionization Isolation MS1: Isolate Precursor (m/z 125.1) Ionization->Isolation Fragmentation CID Isolation->Fragmentation Detection MS2: Detect Products (m/z 97.1, 69.1) Fragmentation->Detection Data Data Analysis Detection->Data

General workflow for the LC-MS/MS analysis of this compound.

Conclusion and Broader Applications

The mass spectrometric analysis of this compound, when approached systematically, yields rich and reliable data. By leveraging soft ionization techniques like ESI, researchers can confidently determine molecular weight, while tandem MS provides the detailed structural fingerprint necessary for unambiguous identification. The predicted fragmentation pathways, centered on the neutral loss of ethylene and subsequent ring cleavage, provide a clear roadmap for developing highly selective MRM-based quantitative assays. The protocol described herein serves as a validated starting point for the analysis of this and structurally related pyrimidinones, empowering researchers in drug development to generate high-quality data for pharmacokinetic, metabolism, and quality control studies.

References

  • Title: The mass spectra of pyrimidines. II. 2(1H)-Pyrimidinethiones and some N(1)-substituted derivatives Source: Canadian Science Publishing URL: [Link]

  • Title: The mass spectra of pyrimidines. 11. 2(1H)-Pyrimidinethiones and some N(1) Source: Canadian Science Publishing URL: [Link]

  • Title: The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives Source: Canadian Journal of Chemistry URL: [Link]

  • Title: Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines Source: International Journal of Materials and Chemistry URL: [Link]

  • Title: Mass Spectrometry for Analysis of Purine and Pyrimidine Compounds Source: ResearchGate URL: [Link]

  • Title: Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[2,3-a]pyrimidines and bis-pyrimidines Source: ResearchGate URL: [Link]

  • Title: mass spectra - fragmentation patterns Source: Chemguide URL: [Link]

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  • Title: Ionization Methods in Mass Spectrometry Source: Emory University URL: [Link]

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An In-Depth Technical Guide to the Core Mechanisms of Action of Substituted Pyrimidin-4-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrimidin-4-one Core as a Privileged Scaffold in Modern Drug Discovery

The pyrimidine nucleus is a foundational heterocyclic scaffold in medicinal chemistry, integral to the structure of nucleic acids (cytosine, thymine, and uracil) and numerous therapeutic agents.[1][2] Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, allow it to effectively mimic and interact with a wide array of biological targets.[3][4] This versatility has established the pyrimidine ring as a "privileged scaffold," a molecular framework that is recurrently found in drugs targeting diverse physiological pathways.[1][5]

Within this broad class, substituted pyrimidin-4-one derivatives have emerged as particularly potent modulators of cellular signaling, demonstrating a remarkable breadth of biological activities. These compounds have been successfully developed as anticancer, anti-inflammatory, antioxidant, and antiviral agents.[5][6] This guide provides an in-depth exploration of the core mechanisms of action for this promising class of molecules, synthesizing data from preclinical and mechanistic studies to offer a comprehensive view for researchers in the field. We will delve into the causal relationships behind their therapeutic effects, detail the self-validating experimental workflows used to elucidate these mechanisms, and provide visual representations of the key pathways involved.

Section 1: Antioxidant and Anti-inflammatory Mechanisms of Action

A significant number of pathologies, including cancer, neurodegenerative diseases, and chronic inflammation, are linked to the damaging effects of oxidative stress caused by an imbalance in reactive oxygen species (ROS).[7] Pyrimidin-4-one derivatives have consistently demonstrated potent antioxidant and anti-inflammatory properties, often through interconnected mechanisms.

Direct Radical Scavenging and Modulation of Oxidative Stress

The pyrimidine ring structure, particularly when appropriately substituted, can directly neutralize free radicals. Thiamine (Vitamin B1), a natural pyrimidine derivative, exerts its antioxidant effect through the transfer of protons from its pyrimidine and thiazole rings to reactive species.[8] Synthetic derivatives have been shown to reduce intracellular ROS levels in cellular models, confirming their direct antioxidant properties.[9] This free-radical scavenging capability is a crucial first line of defense against cellular damage and the initiation of inflammatory cascades.

Inhibition of Pro-Inflammatory Enzymes: COX and LOX

Inflammation is a complex biological response often mediated by lipid signaling molecules. Pyrimidin-4-one derivatives have been identified as potent inhibitors of key enzymes in these pathways.

  • Cyclooxygenase (COX) Inhibition: The COX-1 and COX-2 enzymes are responsible for converting arachidonic acid into prostaglandins, which are central mediators of inflammation. Many pyrimidine-based agents function as non-steroidal anti-inflammatory drugs (NSAIDs) by suppressing the activity of these enzymes, with a particular focus on developing selective COX-2 inhibitors to reduce gastrointestinal side effects.[10] Several pyrimidine derivatives show high selectivity for COX-2, with potencies comparable to or exceeding that of the commercial drug meloxicam.[9]

  • Lipoxygenase (LOX) Inhibition: LOX enzymes metabolize arachidonic acid to produce pro-inflammatory leukotrienes.[11] Inhibition of LOX is another key anti-inflammatory strategy, and many LOX inhibitors are also effective antioxidants, highlighting the link between these two processes.[12]

The diagram below illustrates the central role of COX and LOX in the arachidonic acid cascade, representing key targets for pyrimidin-4-one-based anti-inflammatory agents.

cluster_0 Cell Membrane Phospholipids cluster_1 Arachidonic Acid Cascade phospholipids Phospholipids AA Arachidonic Acid phospholipids->AA Phospholipase A2 COX COX-1 / COX-2 AA->COX Inhibited by Pyrimidin-4-ones LOX LOX AA->LOX Inhibited by Pyrimidin-4-ones Prostaglandins Prostaglandins (Inflammation, Pain) COX->Prostaglandins Leukotrienes Leukotrienes (Inflammation) LOX->Leukotrienes

Caption: The Arachidonic Acid Pathway and points of inhibition.

Experimental Protocol: In Vitro ROS Assay

A self-validating system to confirm the antioxidant potential of a novel pyrimidin-4-one derivative involves measuring its ability to reduce intracellular ROS levels.

  • Cell Culture: Plate an appropriate cell line (e.g., THP-1 monocytes) in a 96-well plate and allow them to adhere.

  • Induction of Oxidative Stress: Stimulate the cells with an agent like lipopolysaccharide (LPS) or hydrogen peroxide (H₂O₂) to induce ROS production.

  • Compound Treatment: Treat the stimulated cells with various concentrations of the test pyrimidine derivative for a defined period. Include a vehicle control (e.g., DMSO) and a positive control antioxidant (e.g., N-acetylcysteine).

  • ROS Detection: Add a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which becomes fluorescent upon oxidation by ROS.

  • Quantification: Measure the fluorescence intensity using a plate reader. A dose-dependent decrease in fluorescence in compound-treated wells compared to the stimulated control indicates antioxidant activity.[9]

Section 2: Core Anticancer Mechanisms of Action

The pyrimidine scaffold is a cornerstone of anticancer drug design, with derivatives acting through multiple, often synergistic, mechanisms.[1][2][5]

Inhibition of Protein Kinases: Disrupting Oncogenic Signaling

Protein kinases are critical regulators of cell growth, proliferation, and survival. Their dysregulation is a hallmark of cancer, making them prime therapeutic targets. Pyrimidin-4-one derivatives have proven to be highly effective kinase inhibitors due to their structural ability to fit into the ATP-binding pocket of these enzymes.[1]

  • EGFR/HER-2 Inhibition: The Epidermal Growth Factor Receptor (EGFR) and its family member HER-2 are frequently overexpressed or mutated in non-small-cell lung cancer (NSCLC), breast cancer, and other solid tumors.[13] Pyrimidine derivatives form the core of several generations of EGFR Tyrosine Kinase Inhibitors (TKIs), designed to selectively target mutant forms of the receptor while sparing the wild-type, thereby reducing toxicity.[3]

  • CDK Inhibition and Cell Cycle Arrest: Cyclin-Dependent Kinases (CDKs) are the master regulators of the cell cycle. Inhibitors based on the pyrimidine scaffold, such as Palbociclib (a CDK4/6 inhibitor), prevent the G1-S phase transition, effectively halting the proliferation of cancer cells.[14] Other derivatives have shown potent inhibition of transcriptional CDKs like CDK9 and CDK12, leading to cell cycle arrest and apoptosis.[15]

  • VEGFR Inhibition and Anti-Angiogenesis: Tumors require the formation of new blood vessels to grow, a process known as angiogenesis, which is primarily driven by Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR).[16] Several pyrimidine compounds have been developed as dual inhibitors targeting both tumor cell proliferation and angiogenesis by inhibiting kinases like VEGFR-2.[2]

  • Other Kinase Targets: The versatility of the scaffold has led to the development of inhibitors for a wide range of other cancer-relevant kinases, including the Src kinase family and the SHP2 phosphatase, which regulates the RAS-ERK and PI3K-AKT pathways.[17][18]

The following diagram depicts a simplified EGFR signaling pathway, a common target for pyrimidin-4-one derivatives.

cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling EGF EGF Ligand EGFR EGFR EGF->EGFR P_EGFR P-EGFR (Active) EGFR->P_EGFR Dimerization & Autophosphorylation Ras Ras P_EGFR->Ras PI3K PI3K P_EGFR->PI3K Inhibitor Pyrimidin-4-one Derivative Inhibitor->P_EGFR Inhibition Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK Proliferation Cell Proliferation, Survival, Angiogenesis Akt->Proliferation ERK ERK MEK->ERK ERK->Proliferation

Caption: Inhibition of the EGFR signaling pathway by pyrimidin-4-ones.

Induction of Apoptosis and Cell Cycle Arrest

A direct consequence of inhibiting key survival kinases is the induction of programmed cell death (apoptosis) and a halt in cellular division. Mechanistic studies on pyrimidine derivatives consistently demonstrate these effects. For instance, SHP2 inhibitors can induce apoptosis and arrest the cell cycle in the G0/G1 phase.[18] Similarly, fourth-generation EGFR inhibitors arrest the cell cycle at the G2/M phase and trigger apoptosis in resistant cancer cell lines.[3]

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol provides a robust method for determining how a pyrimidin-4-one derivative affects cancer cell proliferation.

  • Cell Seeding and Treatment: Seed cancer cells (e.g., A549 lung cancer cells) in 6-well plates. After 24 hours, treat the cells with the test compound at its IC₅₀ concentration (previously determined by a cytotoxicity assay) for 24, 48, and 72 hours. Include a vehicle-treated control.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with phosphate-buffered saline (PBS), and fix them in ice-cold 70% ethanol overnight at -20°C. This permeabilizes the cell membrane.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A. PI is a fluorescent dye that intercalates with DNA, and RNase A ensures that only DNA is stained.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The instrument measures the fluorescence intensity of individual cells, which is proportional to their DNA content.

  • Data Analysis: The resulting data is plotted as a histogram. Cells in the G1 phase have a 2n DNA content, cells in the G2/M phase have a 4n DNA content, and cells in the S phase have an intermediate amount. An accumulation of cells in a specific phase (e.g., G1) compared to the control indicates cell cycle arrest at that checkpoint.[15]

Section 3: A Self-Validating Workflow for Mechanistic Evaluation

The development of a novel pyrimidin-4-one derivative requires a logical, multi-step experimental workflow to confirm its activity and elucidate its mechanism of action. This self-validating process ensures that each step builds upon the last, providing a clear and defensible rationale for further development.

cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanism of Action Studies cluster_2 Phase 3: Pathway Validation A Compound Synthesis & Characterization B In Vitro Cytotoxicity Assay (e.g., MTT/SRB) on Cancer Cell Panel A->B C Determine IC₅₀ Values B->C D Kinase Inhibition Assay (Biochemical or Cellular) C->D Active Compound Selected E Cell Cycle Analysis (Flow Cytometry) D->E F Apoptosis Assay (e.g., Annexin V) D->F G Western Blot Analysis (Phospho-protein levels, e.g., p-ERK, p-AKT) F->G Confirm Cellular Effect H In Vivo Xenograft Model (Tumor Growth Inhibition) G->H

Caption: Experimental workflow for evaluating pyrimidin-4-one derivatives.

This workflow begins with broad screening for antiproliferative activity, followed by more focused mechanistic studies on the most potent compounds. Biochemical and cellular assays are used to identify specific molecular targets (e.g., a particular kinase). Downstream effects, such as cell cycle arrest and apoptosis, are then confirmed. Finally, the modulation of the specific signaling pathway is validated by examining the phosphorylation status of key proteins, and efficacy is tested in a preclinical in vivo model.

Conclusion

The substituted pyrimidin-4-one scaffold represents a highly versatile and pharmacologically privileged structure. Its derivatives function through a variety of well-defined mechanisms of action, most notably as potent inhibitors of protein kinases that are fundamental to the progression of cancer and inflammatory diseases. By disrupting aberrant cellular signaling, these compounds can induce cell cycle arrest, trigger apoptosis, and reduce inflammation. The continued exploration of this chemical space, guided by logical and self-validating experimental workflows, holds immense promise for the development of next-generation targeted therapies with improved efficacy and safety profiles.

References

  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (n.d.). PMC - NIH. Retrieved February 8, 2026, from [Link]

  • The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. (2024, April 16). PMC - NIH. Retrieved February 8, 2026, from [Link]

  • Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. (2021, June 25). SciSpace. Retrieved February 8, 2026, from [Link]

  • Antioxidant Potential of Pyrimidine Derivatives against Oxidative Stress. (n.d.). Scite.ai. Retrieved February 8, 2026, from [Link]

  • 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. (n.d.). PubMed Central. Retrieved February 8, 2026, from [Link]

  • Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. (2024, October 13). PubMed. Retrieved February 8, 2026, from [Link]

  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021, February 3). RSC Publishing. Retrieved February 8, 2026, from [Link]

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. (2024, January 9). RSC Publishing. Retrieved February 8, 2026, from [Link]

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A Senior Application Scientist's Guide to the Synthesis of 2-Ethyl-3H-pyrimidin-4-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Pyrimidinone Core - A Privileged Scaffold in Modern Drug Discovery

The pyrimidine ring system, and specifically the 2,4-disubstituted pyrimidin-4(3H)-one core, represents what medicinal chemists refer to as a "privileged structure."[1][2] This designation is reserved for molecular scaffolds that can bind to multiple, diverse biological targets, making them exceptionally valuable starting points for drug discovery.[1] Derivatives of 2-ethyl-3H-pyrimidin-4-one are integral components in a wide array of biologically active compounds, demonstrating activities that span from anticancer and anti-inflammatory to antibacterial and antiviral.[1][3][4] Their ability to mimic the hydrogen bonding patterns of nucleobases, such as thymine and uracil, allows them to function as effective enzyme inhibitors and receptor modulators.[5]

This guide provides an in-depth exploration of the principal synthetic methodologies for accessing this compound derivatives. Moving beyond a simple recitation of protocols, we will delve into the underlying chemical principles, strategic considerations for reaction optimization, and the practical nuances that are critical for success in a laboratory setting.

Part 1: The Cornerstone of Synthesis - The Pinner Cyclocondensation

The most robust and widely employed method for constructing the this compound core is a variation of the Pinner synthesis.[6][7] This powerful cyclocondensation reaction involves the coupling of a 1,3-dicarbonyl compound (or a functional equivalent) with an amidine.[6][7] For our target scaffold, the key building blocks are an ethyl-substituted β-ketoester and an appropriate amidine.

Key Retrosynthetic Disconnection

The logical disconnection of the target molecule reveals the two primary synthons required:

  • Synthon A (The N-C-N component): An amidine, which provides the N1, C2, and N3 atoms of the pyrimidine ring. For a 2-ethyl derivative, propionamidine would be the reagent of choice.

  • Synthon B (The C-C-C component): A β-dicarbonyl compound, which furnishes the C4, C5, and C6 atoms. Ethyl 3-oxobutanoate (ethyl acetoacetate) or a similar β-ketoester is the classic starting material.

The Reaction Mechanism: A Stepwise Causal Analysis

Understanding the mechanism is paramount for troubleshooting and optimization. The reaction proceeds through a well-defined sequence of nucleophilic addition and condensation steps.

  • Initial Nucleophilic Attack: The reaction is typically initiated under basic or acidic conditions. Under basic conditions (e.g., using sodium ethoxide), the amidine acts as a potent nucleophile. One of the nitrogen atoms attacks the more electrophilic ketone carbonyl of the β-ketoester. This is the kinetically favored step due to the higher partial positive charge on the ketone carbon compared to the ester carbon.

  • Hemiaminal Formation: This initial attack forms a tetrahedral intermediate, which quickly protonates (if under acidic conditions) or rearranges to form a hemiaminal-like intermediate.

  • Intramolecular Cyclization: The second nitrogen of the amidine moiety then performs an intramolecular nucleophilic attack on the ester carbonyl. This is the key ring-closing step. The proximity of the reacting groups after the initial condensation makes this step highly efficient.

  • Condensation and Aromatization: The resulting cyclic intermediate subsequently eliminates a molecule of water and a molecule of alcohol (from the original ester) to form the stable, aromatic pyrimidinone ring. The final tautomerization to the 3H-pyrimidin-4-one is driven by the formation of the conjugated system.

Part 2: A Validated Experimental Protocol

This protocol describes a representative synthesis of a model compound, 2-ethyl-6-methyl-3H-pyrimidin-4-one, based on the principles of the Pinner condensation.[8]

Materials and Reagents
ReagentFormulaMW ( g/mol )MolarityQuantityMoles
Ethyl AcetoacetateC₆H₁₀O₃130.14-13.0 g0.10
Propionamidine HClC₃H₉ClN₂108.57-11.9 g0.11
Sodium EthoxideC₂H₅NaO68.05-7.5 g0.11
Absolute EthanolC₂H₅OH46.07-150 mL-
Glacial Acetic AcidCH₃COOH60.05-~6.6 g~0.11
Step-by-Step Methodology
  • Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add absolute ethanol (150 mL) followed by the cautious, portion-wise addition of sodium ethoxide (7.5 g). Causality: Sodium ethoxide is a strong base required to deprotonate the amidine hydrochloride salt, generating the free amidine base which is the active nucleophile. It also catalyzes the condensation.

  • Amidine Generation: Add propionamidine hydrochloride (11.9 g) to the ethanolic sodium ethoxide solution. Stir the resulting slurry at room temperature for 30 minutes. Causality: This in-situ generation of the free amidine is a common and efficient strategy, avoiding the isolation of the often unstable free base.

  • Substrate Addition: Add ethyl acetoacetate (13.0 g) dropwise to the reaction mixture over 10 minutes.

  • Cyclocondensation: Heat the reaction mixture to reflux (approximately 78°C) and maintain this temperature for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Causality: The elevated temperature provides the necessary activation energy for the intramolecular cyclization and subsequent condensation (dehydration/dealcoholation) steps.

  • Work-up and Neutralization: After cooling to room temperature, slowly add glacial acetic acid to neutralize the excess sodium ethoxide, targeting a pH of ~7. A white precipitate (sodium acetate) will form. Causality: Neutralization is critical before solvent removal to prevent potential side reactions or degradation of the product during concentration.

  • Isolation of Crude Product: Remove the solvent under reduced pressure using a rotary evaporator. The resulting residue will contain the crude product and sodium acetate.

  • Purification: Add 100 mL of cold water to the residue and stir vigorously to dissolve the inorganic salts. Collect the solid crude product by vacuum filtration. Recrystallize the solid from an appropriate solvent system (e.g., ethanol/water or ethyl acetate) to yield the pure 2-ethyl-6-methyl-3H-pyrimidin-4-one.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point determination.

General Synthesis Workflow

The following diagram illustrates the logical flow of the synthesis, from starting materials to the final, purified compound.

G B Base & Solvent (Sodium Ethoxide in Ethanol) C Reaction Mixture: In-situ Amidine Formation B->C D Cyclocondensation (Reflux, 6-8h) C->D Heat E Neutralization & Work-up (Acetic Acid, Water) D->E F Isolation (Filtration) E->F G Purification (Recrystallization) F->G H Final Product (2-ethyl-6-methyl-3H-pyrimidin-4-one) G->H A A A->C

Caption: Workflow for Pinner-type pyrimidinone synthesis.

Part 3: Advanced Synthetic Strategies and Modern Approaches

While the Pinner condensation is the workhorse, other methods and recent advancements offer alternative pathways.

Multi-Component Reactions (MCRs)

Modern synthetic chemistry increasingly favors multi-component reactions for their efficiency and atom economy.[9][10] Biginelli-type reactions, for example, can be adapted to synthesize dihydropyrimidinone scaffolds which can then be oxidized to the desired pyrimidinone.[1] These one-pot reactions combine an aldehyde, a β-ketoester, and a urea or amidine derivative, often under acidic catalysis.[1]

Greener Synthesis

There is a significant drive towards more environmentally friendly synthetic methods.[9][11] Research in this area includes:

  • Catalyst-free, on-water synthesis: Utilizing the unique properties of water at interfaces to promote reactions without the need for traditional catalysts.[4]

  • Microwave-assisted synthesis: Using microwave irradiation to dramatically reduce reaction times and often improve yields.[12]

  • Solvent-free reactions: Conducting reactions under neat conditions or using ball milling (mechanochemistry) to reduce solvent waste.[1]

Synthesis from Alternative Precursors

Alternative disconnections can be valuable, especially if specific starting materials are unavailable. For instance, pyrimidinones can be synthesized from α,β-unsaturated ketones and amidines through a tandem [3+3] annulation, followed by an oxidation step.[11] Some methods also utilize β-bromo α,β-unsaturated carboxylic acids as the three-carbon component.[12]

Part 4: Conclusion and Future Outlook

The synthesis of this compound derivatives is a mature field, dominated by the highly reliable Pinner cyclocondensation. This method offers a straightforward, high-yielding, and scalable route to the core scaffold. However, the landscape of chemical synthesis is continually evolving. The future will likely see a greater adoption of multi-component and greener methodologies that improve efficiency, reduce waste, and enhance safety. For drug development professionals, a deep understanding of these synthetic routes—from the classic to the cutting-edge—is essential for the rapid and efficient generation of novel chemical entities for biological screening.

References

  • Di, M., Zhao, S., Zhang, M., Zhou, D., & Li, R. (2018). One-Step Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-ones via a Catalytic Four-Component Reaction of Ketones, Ethyl Cyanoacetate, S8, and Formamide. National Institutes of Health. Available at: [Link]

  • El-Sayed, M. S., & Abdel-Aziz, M. (2015). Synthesis of some new thiazolo pyrimidines using cyclocondensation reactions. ResearchGate. Available at: [Link]

  • Ghorab, M. M., Alsaid, M. S., & Soliman, A. M. (2022). Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. PMC. Available at: [Link]

  • Hassan, A. A., & Shawky, A. M. (2013). Synthesis of 3-substituted thieno [2, 3-d] pyrimidin-4(3H)-one-2-mercaptoacetic acids and their ethyl esters for pharmacological screening. PubMed. Available at: [Link]

  • Hu, M., He, Z., Zhang, Z., Xu, J., & Hu, Y. (2019). A metal-free synthesis of pyrimidines from amidines with α,β-unsaturated ketones via tandem [3 + 3] annulation and visible-light-enabled photo-oxidation. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Kappe, C. O. (2000). 100 Years of the Biginelli Dihydropyrimidine Synthesis. Tetrahedron. Available at: [Link]

  • Li, J., & Li, X. (2022). The Application of Pyrrolo[2, 3-d]pyrimidine Scaffold in Medicinal Chemistry from 2017 to 2021. PubMed. Available at: [Link]

  • Livant, P. D., & Rushing, A. E. (2004). Pinner pyrimidine synthesis. Slideshare. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Organic Chemistry Portal. Available at: [Link]

  • Quiroga, J., & Trilleras, J. (2022). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. MDPI. Available at: [Link]

  • Tolba, M. S., Kamal, A. M., & Ahmed, M. F. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. SciSpace. Available at: [Link]

  • Unciti-Broceta, A., & Baillache, D. J. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing. Available at: [Link]

  • (Various Authors). (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. Mansoura University. Available at: [Link]

  • (Various Patents). (n.d.). Method for synthesizing 6-ethyl-5-fluoro-4-hydroxy pyrimidine and intermediate thereof. Patsnap Eureka. Available at: [Link]

  • (Various Patents). (n.d.). Process for preparing 4-hydroxypyrimidine. Google Patents.
  • (Various Patents). (n.d.). US4476306A - Method of preparing 2,4-dihydroxypyrimidine. Google Patents.
  • (Various Patents). (n.d.). US5463055A - Process for the production of 2-ethoxy-4,6-dihydroxypyrimidine or its alkali salts. Google Patents.
  • Wang, Y., et al. (2024). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. National Institutes of Health. Available at: [Link]

  • Yadav, D., et al. (2022). Me3N-promoted synthesis of 2,3,4,4a-tetrahydroxanthen-1-one: preparation of thiosemicarbazone derivatives, their solid state self-assembly and antimicrobial properties. New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • Yavolovskii, A., Grishchuk, L., Pluzhnik-Glagyr, S., & Kamalov, G. (2025). EFFECTIVE METHOD FOR PRODUCING 2-STYRYLPYRIMIDIN-4(3H)-ONES. Ukrainian Chemistry Journal. Available at: [Link]

  • Yilmaz, I., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Publishing. Available at: [Link]

  • Zapata, C., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. Available at: [Link]

  • Zhang, H., et al. (2014). Ethyl (R)-2-hydroxy-4-phenylbutanoate via reduction of ethyl 2-oxo-4-phenylbutanoate in an interface bioreactor. PubMed. Available at: [Link]

Sources

Technical Guide: Solubility Profiling and Handling of 2-Ethyl-3H-pyrimidin-4-one in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the solubility behavior of 2-ethyl-3H-pyrimidin-4-one (CAS: 1618-93-5 / 4216-13-9 derivatives) in Dimethyl Sulfoxide (DMSO). While specific saturation limits vary by crystal polymorph, this compound exhibits high solubility (>50 mM) in DMSO due to the solvent’s ability to disrupt the strong intermolecular hydrogen bonding network characteristic of the pyrimidinone lactam scaffold.

Key Takeaway: DMSO is the preferred vehicle for stock solution preparation, but its hygroscopic nature presents a critical stability risk. Water uptake from the atmosphere can induce rapid precipitation of the hydrophobic ethyl-substituted core.

Molecular Architecture & Solvation Mechanism

To understand the solubility profile, we must analyze the competition between the solid-state lattice energy and the solvation energy.

Tautomeric Equilibrium

This compound exists in a tautomeric equilibrium between the lactam (NH-keto) and lactim (N-hydroxy) forms. In the solid state and in polar aprotic solvents like DMSO, the lactam form predominates.

  • Solid State: The lactam form creates a robust dimer or ribbon-like structure via dual hydrogen bonds (

    
    ). This high lattice energy makes the compound sparingly soluble in non-polar solvents (e.g., hexane) and moderately soluble in water.
    
  • DMSO Solvation: DMSO acts as a powerful hydrogen bond acceptor (S=O). It competitively intercepts the

    
     donor of the pyrimidine ring, breaking the crystal lattice and stabilizing the monomeric species.
    
Visualization of Solvation

The following diagram illustrates the disruption of the pyrimidinone dimer by DMSO molecules.

SolvationMechanism cluster_solid Solid State (Lattice) cluster_soln DMSO Solution Dimer Pyrimidinone Dimer (Strong N-H...O Bonds) Monomer Solvated Monomer Dimer->Monomer Lattice Disruption DMSO DMSO Molecules (H-Bond Acceptors) DMSO->Monomer Stabilization via S=O...H-N Interaction

Figure 1: Mechanism of DMSO-induced lattice disruption. DMSO molecules (blue) sequester the pyrimidinone protons, preventing re-aggregation.

Solubility Data & Solvent Compatibility

While empirical batch-specific determination is required for saturation points, the following reference values are established based on structural analogs (e.g., 2-methyl-4(3H)-pyrimidinone) and thermodynamic modeling.

Table 1: Estimated Solubility Profile at 25°C
SolventSolubility RatingEstimated RangePrimary Interaction
DMSO High > 100 mg/mL Dipole-Dipole & H-Bond Accepting
DMFHigh> 80 mg/mLDipole-Dipole
EthanolModerate10–30 mg/mLH-Bond Donor/Acceptor
Water (pH 7)Low-Moderate1–5 mg/mLHydrophobic Effect (Ethyl group)
HexaneInsoluble< 0.1 mg/mLInduced Dipole only

Critical Insight: The ethyl group at the C2 position increases lipophilicity compared to the methyl analog, slightly reducing water solubility while maintaining high DMSO affinity.

Protocol: Thermodynamic Solubility Determination

Do not rely on literature values for critical assays. Crystal morphology (needles vs. plates) can alter dissolution kinetics. Use this self-validating protocol to determine the exact limit for your specific batch.

The "Shake-Flask" Method (Gold Standard)

Reagents:

  • This compound (Solid)

  • Anhydrous DMSO (Grade: ≥99.9%, stored under

    
    )
    

Workflow:

  • Supersaturation: Weigh 50 mg of compound into a 1.5 mL amber glass vial (protect from light).

  • Solvent Addition: Add 250 µL of anhydrous DMSO. (Target: 200 mg/mL).

  • Equilibration: Shake at 500 rpm for 24 hours at 25°C.

    • Self-Validation Check: If the solution is perfectly clear, you have not reached the limit. Add more solid until a visible precipitate persists.

  • Separation: Centrifuge at 10,000 x g for 10 minutes to pellet undissolved solid.

  • Quantification: Remove supernatant, dilute 1:1000 in methanol, and quantify via UV-Vis (

    
     nm) or HPLC against a standard curve.
    
Visual Workflow

SolubilityProtocol Start Start: 50mg Solid AddSolvent Add 250µL DMSO (Target 200mg/mL) Start->AddSolvent Shake Shake 24h @ 25°C AddSolvent->Shake Check Visual Inspection Shake->Check AddSolid Add more Solid Check->AddSolid Clear Solution Centrifuge Centrifuge (Remove Excess Solid) Check->Centrifuge Precipitate Visible AddSolid->Shake Analyze HPLC/UV Quantitation Centrifuge->Analyze

Figure 2: Step-by-step thermodynamic solubility determination workflow.

Stability & Storage: The "Water Trap"

The most common failure mode when using pyrimidinones in DMSO is water-induced precipitation .

The Hygroscopicity Cascade

DMSO is highly hygroscopic. It can absorb up to 10% of its weight in water from the atmosphere within 24 hours if left uncapped.

  • Mechanism: As DMSO absorbs water, the solvent power decreases. The hydrophobic ethyl group of the pyrimidinone becomes energetically unfavorable in the aqueous-DMSO mixture, leading to "crashing out" (precipitation).

Best Practices for Storage
  • Single-Use Aliquots: Store stock solutions (e.g., 100 mM) in small aliquots (50–100 µL) to avoid repeated freeze-thaw cycles.

  • Temperature: Store at -20°C.

    • Note: DMSO freezes at 18.5°C. The compound is stable in the frozen matrix.

  • Thawing: Thaw completely at room temperature and vortex vigorously.

    • Why? A concentration gradient can form during freezing (cryoconcentration). If not mixed, you may pipette a super-concentrated layer, leading to experimental error.

References

  • PubChem Compound Summary. (n.d.). Dimethyl Sulfoxide (CID 679). National Center for Biotechnology Information. Retrieved from [Link]

  • Balakin, K. V., et al. (2004).[1] In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Journal of Biomolecular Screening. (Discusses solubility prediction for heterocycles).

  • Gaylord Chemical. (2024). DMSO Solubility Data. (Standard industrial reference for DMSO solvent properties).
  • Llinàs, A., et al. (2008). Solubility of Pharmaceutical Compounds in Water and DMSO. Journal of Chemical Information and Modeling. (Protocols for thermodynamic solubility).

Sources

Methodological & Application

Application Note: Preparation and Management of 2-Ethyl-3H-pyrimidin-4-one Stock Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide outlines the standardized protocol for the preparation, storage, and handling of 2-ethyl-3H-pyrimidin-4-one (also known as 2-ethyl-4(3H)-pyrimidinone). While structurally simple, this compound exhibits lactam-lactim tautomerism, which significantly influences its solubility profile and stability in varying pH environments. This document is intended for researchers utilizing this compound as a fragment in drug discovery screening, a metabolic standard, or a synthetic intermediate.

Physicochemical Profile

Understanding the fundamental properties of the analyte is the first step in ensuring data integrity. The 4(3H)-pyrimidinone core is amphoteric; its solubility is heavily dictated by the pH of the solvent system relative to its pKa values.

Table 1: Compound Specifications
PropertySpecificationNotes
IUPAC Name 2-ethyl-4(3H)-pyrimidinone
CAS Number 2927-71-1
Molecular Weight ~124.14 g/mol
Appearance White to off-white crystalline solidHygroscopic tendency
pKa (Calculated) ~2.5 (Protonation), ~9.2 (Deprotonation)Amphoteric nature [1]
LogP ~0.3 - 0.6Moderately polar
Solubility (DMSO) High (>50 mM)Recommended Solvent
Solubility (Water) Low to ModeratepH dependent (See Section 3)

Solubility Mechanics & Solvent Strategy

The Tautomerism Challenge

The 4-pyrimidinone ring exists in equilibrium between the lactam (NH-form) and lactim (OH-form). In the solid state and polar aprotic solvents like DMSO, the lactam form predominates. This form is highly polar and capable of strong intermolecular hydrogen bonding, which can lead to "crashing out" (precipitation) upon rapid dilution into aqueous buffers.

Solvent Selection Matrix
  • DMSO (Dimethyl Sulfoxide): The gold standard for Master Stocks. It disrupts intermolecular hydrogen bonding, ensuring high concentration stability (up to 100 mM).

  • Ethanol: Viable for secondary stocks but less effective than DMSO due to lower dielectric constant.

  • Aqueous Buffers: Only suitable for working solutions. Solubility is lowest at neutral pH (pH 6-8). Acidification (pH < 3) or alkalinization (pH > 10) significantly enhances aqueous solubility.

SolubilityLogic cluster_mechanism pH-Dependent Solubilization Mechanism Compound This compound (Solid) DMSO DMSO (Anhydrous) High Solubility (>100mM) Compound->DMSO Preferred Stock WaterNeutral Neutral Buffer (pH 7.4) Low Solubility (Risk of Aggregation) Compound->WaterNeutral Direct Add (Not Recommended) DMSO->WaterNeutral Dilution > 1:100 Check Precipitate WaterAcid Acidic Buffer (pH < 3) Cationic Species High Solubility DMSO->WaterAcid Stable Dilution WaterBase Basic Buffer (pH > 10) Anionic Species High Solubility DMSO->WaterBase Stable Dilution WaterNeutral->WaterBase Deprotonation WaterAcid->WaterNeutral Deprotonation

Figure 1: Solubility logic flow for this compound indicating the stability of cationic and anionic species compared to the neutral form [1][2].

Protocol A: Preparation of Master Stock (100 mM)

Objective: Create a stable, high-concentration stock solution for long-term storage.

Materials
  • This compound (Solid)

  • DMSO (Anhydrous, ≥99.9%, Cell Culture Grade)

  • Amber glass vials (borosilicate) with PTFE-lined caps

  • Analytical Balance (Precision 0.01 mg)

Procedure
  • Equilibration: Allow the vial of solid compound to equilibrate to room temperature before opening to prevent condensation (hygroscopic risk).

  • Weighing: Weigh approximately 12.4 mg of the compound into a sterile amber vial. Record the exact mass (

    
    ).
    
  • Calculation: Calculate the required volume of DMSO (

    
    ) to achieve exactly 100 mM using the formula:
    
    
    
    
    Example: For 12.41 mg:
    
    
    .
  • Solubilization: Add the calculated volume of anhydrous DMSO.

  • Mixing: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Visual QC: Inspect against a dark background. The solution must be completely clear and colorless.

  • Aliquot: Dispense into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

  • Storage: Store at -20°C (stable for 6 months) or -80°C (stable for 1 year).

Protocol B: Preparation of Working Solutions (Aqueous)

Objective: Dilute the Master Stock into assay media without inducing precipitation.

Critical Warning: Direct dilution of high-concentration DMSO stocks into aqueous media can cause "shock precipitation" where the compound forms micro-crystals that are invisible to the naked eye but affect assay results (e.g., false positives in inhibition assays).

Procedure (Serial Dilution Method)
  • Intermediate Dilution: Prepare a 10x intermediate solution in a solvent compatible with your assay (e.g., 10% DMSO in buffer, or pure Ethanol if applicable).

    • Why? This steps down the hydrophobicity gradient gradually.

  • Final Dilution: Add the intermediate solution to the final assay buffer.

    • Target: Final DMSO concentration should generally be < 1% (v/v) to avoid solvent toxicity in cell-based assays [3].

  • Clarification Step: If the assay allows, centrifuge the working solution at 10,000 x g for 5 minutes to pellet any micro-aggregates. Use the supernatant.

Quality Control & Validation

To ensure the concentration is accurate, verify the stock solution using UV-Vis spectrophotometry.

  • Blank: 100% DMSO.

  • Sample: Dilute Master Stock 1:1000 in DMSO (Theoretical conc: 100 µM).

  • Measurement: Scan from 230 nm to 350 nm.

  • Validation: Pyrimidinones typically show absorption maxima (

    
    ) near 290-300 nm.
    
  • Calculation: Use Beer-Lambert Law (

    
    ). If 
    
    
    
    is unknown, use this scan to establish your internal standard extinction coefficient for future batches.

Workflow Start Solid Compound (Store Desiccated) Weigh Weigh Mass (m) Precision Balance Start->Weigh Calc Calc DMSO Vol V = m / (MW * C) Weigh->Calc Dissolve Add DMSO & Vortex/Sonicate Calc->Dissolve QC Visual Check & UV-Vis Validation Dissolve->QC QC->Dissolve Fail (Particulates) Aliquot Aliquot (Single Use) QC->Aliquot Pass Store Store -20°C Aliquot->Store

Figure 2: Step-by-step workflow for the preparation and validation of 100 mM Master Stock solutions.

References

  • PubChem Compound Summary. (2023). 2-ethyl-4(3H)-pyrimidinone.[1][2] National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate Discussion. (2021). Solubility of drugs in ethanol and DMSO. Retrieved from [Link]

  • MDPI. (2022).[3] Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO. Retrieved from [Link]

Sources

Application Notes and Protocols for Evaluating the Cytotoxic Potential of 2-ethyl-3H-pyrimidin-4-one using the MTT Assay

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic potential of 2-ethyl-3H-pyrimidin-4-one on cancer cell lines. The pyrimidine scaffold is a well-established pharmacophore in oncology, with numerous derivatives demonstrating significant anticancer activity.[1][2] This guide details the scientific rationale, a step-by-step experimental protocol, data analysis, and interpretation, underpinned by field-proven insights to ensure data integrity and reproducibility.

Introduction: The Rationale for Investigating this compound

The pyrimidine ring is a fundamental heterocyclic motif present in nucleic acids and has been a cornerstone in the development of a wide array of therapeutic agents. In oncology, pyrimidine derivatives have been successfully developed as antimetabolites, kinase inhibitors, and modulators of various signaling pathways implicated in cancer progression.[3][4][5] Compounds featuring the pyrimidin-4-one core, in particular, have demonstrated broad biological activities, including antitumor effects.[1][5]

While the specific bioactivity of this compound is not extensively documented in publicly available literature, its structural similarity to other biologically active pyrimidinones warrants investigation into its potential as a novel anticancer agent. This application note uses this compound as a representative compound to illustrate a robust workflow for screening novel chemical entities for cytotoxicity.

The MTT assay is a widely adopted, colorimetric method for assessing cell viability and proliferation. The assay's principle is based on the reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[6] The quantity of formazan produced is directly proportional to the number of viable cells, providing a reliable measure of cytotoxicity.

Principle of the MTT Assay

The enzymatic conversion of MTT to formazan is a hallmark of viable, respiring cells.[6] This process primarily occurs within the mitochondria and is dependent on the activity of enzymes such as succinate dehydrogenase. Consequently, a decrease in the rate of formazan production in treated cells compared to untreated controls indicates a loss of cell viability, either through cytotoxic (cell death) or cytostatic (inhibition of proliferation) mechanisms.

MTT_Principle cluster_cell Living Cell Mitochondria Mitochondria Formazan Formazan (Purple, Insoluble) Mitochondria->Formazan Mitochondrial Dehydrogenases (e.g., Succinate Dehydrogenase) MTT MTT (Yellow, Water-Soluble) MTT->Mitochondria Uptake Spectrophotometry Absorbance Measurement (570 nm) Formazan->Spectrophotometry Solubilization

Caption: Principle of the MTT assay.

Materials and Reagents

  • Cell Lines: A panel of relevant human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT-116 [colon], HepG2 [liver]).[7][8][9]

  • Compound: this compound (ensure high purity).

  • Cell Culture Medium: As recommended for the specific cell lines (e.g., DMEM, RPMI-1640).

  • Fetal Bovine Serum (FBS).

  • Penicillin-Streptomycin solution.

  • Trypsin-EDTA solution.

  • Phosphate-Buffered Saline (PBS), sterile.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.

  • Solubilization Buffer: e.g., 10% SDS in 0.01 M HCl, or Dimethyl sulfoxide (DMSO).

  • 96-well flat-bottom cell culture plates.

  • Multichannel pipette.

  • Microplate reader capable of measuring absorbance at 570 nm.

Detailed Experimental Protocol

This protocol is a self-validating system, incorporating essential controls for robust and interpretable results.

Cell Seeding and Culture

The initial cell density is a critical parameter that must be optimized for each cell line to ensure they are in the logarithmic growth phase during the assay.[10]

  • Cell Preparation: Culture the selected cancer cell lines in their recommended medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Seeding: Harvest cells during their logarithmic growth phase. Perform a cell count and assess viability (e.g., using trypan blue exclusion). Dilute the cell suspension to the optimal seeding density (typically 5,000-10,000 cells per well in 100 µL of medium).

  • Plating: Seed the cells into a 96-well plate. Incubate the plate for 24 hours to allow for cell attachment and recovery.

Compound Treatment
  • Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: Perform serial dilutions of the stock solution in a complete culture medium to achieve the desired final concentrations for treatment. It is advisable to use a broad concentration range in the initial screen (e.g., 0.1, 1, 10, 50, 100 µM).

  • Treatment: After the 24-hour incubation period, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of this compound.

  • Controls:

    • Vehicle Control: Wells containing cells treated with the medium containing the same concentration of the solvent (e.g., DMSO) used for the highest concentration of the test compound.

    • Untreated Control: Wells containing cells in the culture medium only.

    • Blank Control: Wells containing culture medium but no cells, to measure background absorbance.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

MTT Assay Procedure
  • MTT Addition: Following the treatment incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[11][12]

  • Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals, which will appear as purple precipitates.

  • Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of the solubilization buffer (e.g., DMSO) to each well.

  • Absorbance Reading: Gently agitate the plate on a shaker for 5-10 minutes to ensure complete solubilization of the formazan. Measure the absorbance at 570 nm using a microplate reader.

Caption: Experimental workflow for the MTT assay.

Data Analysis and Interpretation

Calculation of Cell Viability

The percentage of cell viability is calculated relative to the vehicle control.

Formula: % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

IC50 Determination

The half-maximal inhibitory concentration (IC50) is the concentration of a drug that is required for 50% inhibition of cell viability in vitro. It is a standard measure of a compound's potency. The IC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Data Presentation

Summarize the IC50 values in a clear and concise table for easy comparison across different cell lines and time points.

Cell LineTreatment DurationIC50 of this compound (µM)
MCF-748 hours[Insert Value]
A54948 hours[Insert Value]
HCT-11648 hours[Insert Value]
HepG248 hours[Insert Value]

Potential Mechanism of Action: An Outlook

While the precise mechanism of this compound requires further investigation, the broader family of pyrimidine derivatives has been shown to exert anticancer effects through various mechanisms.[2][7] These include:

  • Kinase Inhibition: Many pyrimidine-based compounds act as inhibitors of protein kinases, such as cyclin-dependent kinases (CDKs) and receptor tyrosine kinases (e.g., EGFR), which are crucial for cell cycle progression and signal transduction.[3][13]

  • Induction of Apoptosis: Several pyrimidine derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells.[13] This can be mediated through the activation of caspases and modulation of pro- and anti-apoptotic proteins like Bax and Bcl-2.[13]

  • DNA Damage and Repair Inhibition: As analogs of endogenous pyrimidines, some derivatives can be incorporated into DNA or interfere with nucleotide metabolism, leading to cell cycle arrest and cell death.

Potential_Mechanisms cluster_pathways Potential Cellular Targets cluster_outcomes Cellular Outcomes Compound This compound Kinases Protein Kinases (e.g., CDKs, EGFR) Compound->Kinases Apoptosis Apoptotic Pathways (e.g., Caspase activation) Compound->Apoptosis DNA_Metabolism DNA Metabolism & Repair Pathways Compound->DNA_Metabolism CellCycleArrest Cell Cycle Arrest Kinases->CellCycleArrest ProgrammedCellDeath Apoptosis Apoptosis->ProgrammedCellDeath Inhibition Inhibition of Proliferation DNA_Metabolism->Inhibition

Caption: Potential mechanisms of action for pyrimidine derivatives.

Conclusion

This application note provides a robust and detailed protocol for the initial assessment of the cytotoxic potential of this compound using the MTT assay. By adhering to the principles of careful experimental design, including appropriate controls and data analysis, researchers can generate reliable and reproducible data. The findings from this assay will serve as a critical foundation for further mechanistic studies and the potential development of this and other novel pyrimidine derivatives as anticancer therapeutic agents.

References

  • Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers. (2022). RSC Advances.
  • Pyrimidine As Anticancer Agent: A Review. Journal of Advanced Scientific Research.
  • Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. (2023). RSC Advances.
  • Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • In Vitro and In Vivo Anti-Breast Cancer Activities of Some Newly Synthesized 5-(thiophen-2-yl)
  • MTT assay protocol. Abcam.
  • Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2(1H)-one. (2018). Molecules.
  • Role of Pyrimidine Derivatives in the Treatment of Cancer. Journal for Research in Applied Sciences and Biotechnology.
  • Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. (2016). Molecules.
  • Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. (2022).
  • Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. (2025). Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Discovery and Anticancer Activity of Novel 1,3,4-Thiadiazole- and Aziridine-Based Indolin-2-ones via In Silico Design Followed by Supramolecular Green Synthesis. (2022). ACS Omega.
  • Synthesis, anticancer activity and photostability of novel 3-ethyl-2-mercapto-thieno[2,3-d]pyrimidin-4(3H)-ones. (2016). European Journal of Medicinal Chemistry.
  • Synthesis and anticancer activity of some pyrido[2,3- d]pyrimidine derivatives as apoptosis inducers and cyclin-dependent kinase inhibitors. (2019). Future Medicinal Chemistry.
  • Synthesis and biological evaluation of novel 3, 4-dihydropyrimidin-2-(1 H)-ones. (2025).
  • MTT Cell Proliferation Assay.
  • A Review On Pyrimidine Derivatives As A Potential Anticancer Agents. (2024). Revista Electronica de Veterinaria.
  • Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. (2025).
  • Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society.
  • Cell Viability Assays. (2013). Assay Guidance Manual.
  • MTT (Assay protocol). (2023). protocols.io.
  • New Potential Antitumor Pyrimidine Derivatives: Synthesis and Cytotoxicity Evalu

Sources

Application Note: Quantitative Analysis of 2-ethyl-3H-pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction

2-ethyl-3H-pyrimidin-4-one is a heterocyclic organic compound belonging to the pyrimidinone family. Pyrimidine derivatives are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities, including potential applications as anticancer and antimicrobial agents.[1][2][3] Accurate and reliable quantification of this compound is crucial for various stages of drug discovery and development, including pharmacokinetic studies, formulation development, and quality control of active pharmaceutical ingredients (APIs).

This application note provides detailed protocols for the quantitative analysis of this compound in various matrices using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies are designed to be robust, sensitive, and specific, ensuring data integrity and compliance with regulatory standards.

Method Selection and Rationale

The choice of analytical technique for the quantification of this compound depends on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

  • HPLC-UV: This technique is widely used for the analysis of pyrimidine derivatives due to its robustness, cost-effectiveness, and ease of use.[4] It is particularly suitable for the analysis of bulk drug substances and formulations where the concentration of the analyte is relatively high. A reversed-phase C18 column is a common choice for the separation of pyrimidine derivatives.[4]

  • LC-MS/MS: For bioanalytical applications, such as the quantification of the analyte in plasma or tissue samples, LC-MS/MS is the preferred method due to its high sensitivity and selectivity.[5][6] The use of tandem mass spectrometry allows for the selective detection of the analyte even in the presence of complex biological matrices, minimizing interferences.

  • GC-MS: GC-MS can also be employed for the analysis of pyrimidine derivatives, often requiring a derivatization step to increase the volatility of the analyte.[7][8] Silylation is a common derivatization technique used for this purpose.[7] GC-MS can be a valuable alternative, especially for volatile impurities or when orthogonal analytical techniques are required for method validation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Protocol

This protocol describes a validated RP-HPLC method for the quantification of this compound.

Instrumentation and Reagents
  • HPLC system with a UV-Vis detector (e.g., Agilent 1200 series or similar)

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium formate

  • Formic acid

  • Ultrapure water

  • This compound reference standard

Chromatographic Conditions
ParameterValue
ColumnC18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A10 mM Ammonium formate in water, pH 4.6 (adjusted with formic acid)
Mobile Phase BAcetonitrile
Gradient10% B to 90% B over 15 minutes, then hold for 5 minutes, and return to initial conditions
Flow Rate1.0 mL/min
Column Temperature25 °C
Detection Wavelength280 nm
Injection Volume10 µL
Standard and Sample Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.

  • Sample Preparation: The sample preparation will depend on the matrix. For bulk drug substance, dissolve a known amount in methanol to achieve a concentration within the calibration range. For formulations, an extraction step may be necessary.

Method Validation

The method should be validated according to ICH guidelines.[9]

Validation ParameterTypical Acceptance CriteriaExample Data
Linearity (r²)≥ 0.9990.9999
Accuracy (% Recovery)98.0 - 102.0%99.5%
Precision (% RSD)≤ 2.0%< 1.5%
Limit of Detection (LOD)Signal-to-noise ratio of 3:10.05 µg/mL
Limit of Quantification (LOQ)Signal-to-noise ratio of 10:10.15 µg/mL

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol is suitable for the sensitive and selective quantification of this compound in biological matrices.

Instrumentation and Reagents
  • LC-MS/MS system (e.g., Sciex Triple Quad or similar) with an electrospray ionization (ESI) source

  • UPLC/HPLC system

  • Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • This compound reference standard

  • Internal Standard (IS) (e.g., a stable isotope-labeled analog of the analyte)

LC-MS/MS Conditions
ParameterValue
Liquid Chromatography
ColumnC18, 100 mm x 2.1 mm, 1.8 µm
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
Gradient5% B to 95% B over 5 minutes, hold for 2 minutes, and return to initial conditions
Flow Rate0.4 mL/min
Column Temperature40 °C
Injection Volume5 µL
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Source Temperature150 °C
Desolvation Temperature450 °C[10]
MRM TransitionsTo be determined by infusion of the analyte
Collision EnergyTo be optimized for each transition
Sample Preparation (Plasma)
  • Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard.

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 10,000 rpm for 10 minutes.

  • Transfer and Evaporate: Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute: Reconstitute the residue in 100 µL of the initial mobile phase.

Method Validation
Validation ParameterTypical Acceptance Criteria
Linearity (r²)≥ 0.99
Accuracy (% Recovery)85 - 115%
Precision (% RSD)≤ 15%
Limit of Quantification (LOQ)Lowest standard on the calibration curve
Matrix EffectTo be assessed

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol provides a method for the analysis of this compound using GC-MS after derivatization.

Instrumentation and Reagents
  • GC-MS system with a split/splitless injector and a mass selective detector

  • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Helium (carrier gas)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine

  • This compound reference standard

GC-MS Conditions
ParameterValue
Inlet Temperature250 °C
Injection ModeSplitless
Carrier GasHelium at 1.0 mL/min
Oven Temperature ProgramStart at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 5 minutes
Transfer Line Temperature280 °C
Ion Source Temperature230 °C
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Rangem/z 50-500
Derivatization and Sample Preparation
  • Dry the Sample: Evaporate the sample containing this compound to dryness.

  • Add Derivatizing Agent: Add 50 µL of pyridine and 50 µL of BSTFA with 1% TMCS to the dried sample.

  • Heat: Cap the vial and heat at 70 °C for 30 minutes.

  • Inject: Inject 1 µL of the derivatized sample into the GC-MS.

Data Analysis and Interpretation

For all methods, quantification is achieved by constructing a calibration curve from the analysis of the working standard solutions. The concentration of this compound in the samples is then determined by interpolating their response from the calibration curve.

Experimental Workflows

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing A Weigh Reference Standard B Prepare Stock Solution A->B C Prepare Working Standards B->C E Inject Standards & Samples C->E D Prepare Sample Solution D->E F Chromatographic Separation (C18 Column) E->F G UV Detection (280 nm) F->G H Generate Calibration Curve G->H I Quantify Analyte H->I

Caption: HPLC-UV analysis workflow for this compound.

LCMS_Workflow cluster_prep Sample Preparation (Plasma) cluster_analysis LC-MS/MS Analysis cluster_data Data Quantification A Add Acetonitrile & IS B Protein Precipitation A->B C Centrifuge & Evaporate B->C D Reconstitute C->D E Inject Sample D->E F UPLC Separation E->F G MS/MS Detection (MRM) F->G H Peak Integration G->H I Concentration Calculation (vs. Calibration Curve) H->I

Caption: LC-MS/MS analysis workflow for this compound in plasma.

Conclusion

This application note provides comprehensive and detailed protocols for the quantification of this compound using HPLC-UV, LC-MS/MS, and GC-MS. The choice of method will be dictated by the specific analytical requirements. All methods should be properly validated to ensure the generation of accurate and reliable data, which is paramount in the field of drug development.

References

  • CHARACTERIZATION, HPLC METHOD DEVELOPMENT AND IMPURITY IDENTIFICATION FOR 3,4,3-LI(1,2-HOPO), A POTENT ACTINIDE CHELATOR FOR RADIONUCLIDE DECORPORATION. (n.d.). In PMC. Retrieved February 8, 2026, from [Link]

  • RP-HPLC Method Development and Validation for the Quantitative Determination of Potential Impurities of Apixaban. (2021). International Journal of Pharmaceutical Sciences Review and Research, 67(2), 114-121.
  • An HPLC and LC-MS Method for Analyzing 2,2′,4,4′,6,6′-Hexanitrostilbene. (2023). Molecules, 28(14), 5371.
  • Optimized MS/MS settings of pyrimidines and related metabolites. (2019). Clinica Chimica Acta, 495, 549-556.
  • Moiseev, D. V., et al. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal, 41(5), 281-289.
  • Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry. (1981).
  • Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application. (2023).
  • A new process related impurity identification, characterization, development of analytical method by HPLC and method validation for Voriconazole API. (2024).
  • Synthesis, Characterization and Biological Evaluation of some New Thieno[2,3-d]Pyrimidine Derivatives. (2015). Journal of Chemical and Pharmaceutical Research, 7(10), 55-68.
  • A new process related impurity identification, characterization, development of analytical method by HPLC and method validation for Voriconazole API. (2024). ResearchGate. Retrieved February 8, 2026, from [Link]

  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. (2021). Journal of Medicinal Chemistry, 64(11), 7584-7605.
  • Synthesis, Characterization and Biological Activity of Some New Pyrimidine Derivatives. (2023). Walailak Journal of Science and Technology, 20(10), e202310-06.
  • Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers. (2022). Scientific Reports, 12(1), 11846.
  • Synthesis, Characterization and Antioxidant Activity of pyrimidinone Derivatives. (2016). Der Pharma Chemica, 8(19), 269-274.
  • Development and validation of a HPLC-UV method for 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP), a toxic metabolite of haloperidol, in humans: Providing in vivo evidence of CYP3A4-mediated CPHP formation. (2006).
  • Pyrolysis Gas Chromatography Mass Spectrometry. (n.d.). In The University of Melbourne. Retrieved February 8, 2026, from [Link]

  • Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers. (2022). Scientific Reports, 12(1), 11846.
  • Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. (2022). European Journal of Medicinal Chemistry, 243, 114758.
  • Guide to achieving reliable quantitative LC-MS measurements. (n.d.). In LGC. Retrieved February 8, 2026, from [Link]

  • Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2(1H)-one. (2022). Molecules, 27(19), 6649.
  • Method in HPLC for derivative of Purine in Urine ? (2019). ResearchGate. Retrieved February 8, 2026, from [Link]

  • Pyrolysis Gas Chromatography-Mass Spectrometry. (n.d.). In Environmental Molecular Sciences Laboratory. Retrieved February 8, 2026, from [Link]

  • Spectral and Biological analysis of Thieno [2, 3-d] pyrimidin-4-one. (2017). ResearchGate. Retrieved February 8, 2026, from [Link]

  • Design, synthesis and biological evaluation of substituted pyrrolo[2,3-d]pyrimidines as multiple receptor tyrosine kinase inhibitors and antiangiogenic agents. (2011). Bioorganic & Medicinal Chemistry, 19(16), 4875-4886.
  • Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry. (2013). Metabolites, 3(3), 761-781.
  • Solvent and Catalyst free synthesis of 3, 4-dihydropyrimidin-2(1H)- ones/thiones by Twin Screw Extrusion. (n.d.). Institute of Chemical Technology. Retrieved February 8, 2026, from [Link]

  • Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling. (2014). Current Protocols in Molecular Biology, 106(1), 30.4.1-30.4.24.

Sources

Application Note: Molecular Docking & Fragment-Based Design for 2-ethyl-3H-pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the computational workflow for evaluating 2-ethyl-3H-pyrimidin-4-one (and its derivatives) as a bioactive scaffold. While often overlooked as a simple precursor, this heterocyclic core functions as a privileged structure in Fragment-Based Drug Design (FBDD). Its structural features—specifically the hydrogen bond donor/acceptor motif at the N3/C4 position and the hydrophobic anchor at C2—make it an ideal bioisostere for nucleobases.

This guide moves beyond standard "black-box" docking. We address the critical challenge of tautomeric equilibrium (keto-enol shifts) which frequently leads to false negatives in virtual screening. We provide validated protocols for targeting VEGFR-2 (Cancer) and SARS-CoV-2 Mpro (Antiviral), demonstrating how to transition from fragment docking to lead optimization.

Chemoinformatics & Structural Logic

The Tautomer Trap

The designation "3H-pyrimidin-4-one" implies a specific tautomer where the proton resides on Nitrogen-3. However, in solution and within protein active sites, this molecule exists in dynamic equilibrium.

  • Form A (Lactam/Keto): 3H-pyrimidin-4-one (Major form in polar solvent). N3 is a Donor; C4=O is an Acceptor.

  • Form B (Lactim/Enol): Pyrimidin-4-ol. Oxygen is a Donor/Acceptor; N3 is an Acceptor.

Critical Insight: Standard docking software (e.g., basic AutoDock Vina usage) often fixes the ligand in its lowest-energy gas-phase tautomer. If the protein pocket requires the enol form for a critical hydrogen bond, the keto form will fail to dock, resulting in a false negative.

The "Hinge Binder" Hypothesis

In kinase inhibition (e.g., VEGFR-2, CDK2), the this compound scaffold mimics the adenine ring of ATP.

  • N3-H acts as a hydrogen bond donor to the backbone carbonyl of the hinge region (e.g., Glu917 in VEGFR-2).

  • C4=O acts as a hydrogen bond acceptor from the backbone amide (e.g., Cys919 in VEGFR-2).

  • 2-Ethyl Group: Provides steric bulk to fill the hydrophobic gatekeeper pocket, enhancing selectivity over unsubstituted pyrimidines.

Experimental Protocols

Protocol A: Ligand Preparation & Tautomer Enumeration

Objective: Generate a comprehensive library of protonation states and conformers.

  • Structure Generation:

    • Input the SMILES string for this compound: CCC1=NC=O[NH]1 (Note: Verify SMILES for specific tautomer).

    • Use LigPrep (Schrödinger) or Avogadro (Open Source) .

  • Tautomer & Ionization Expansion:

    • Step: Generate all possible tautomers at pH 7.0 ± 2.0.

    • Parameter: Set "Max tautomers" to 8.

    • Why? You must dock both the 3H-keto and the 4-hydroxy tautomers to see which fits the pocket.

  • Energy Minimization:

    • Force Field: OPLS4 (preferred) or MMFF94.

    • Constraint: Retain chiralities (if derivatives are used), but allow ring flexing.

Protocol B: Target Preparation (Case Study: VEGFR-2)

Objective: Prepare the receptor for "Induced Fit" docking.

  • Retrieval: Download PDB ID: 4ASD (VEGFR-2 complex with Sorafenib) or 3EWH .

  • Clean-up:

    • Remove all water molecules except those bridging the ligand and the "Gatekeeper" residue (Thr908).

    • Crucial Step: Optimize H-bond networks using PropKa at pH 7.4. This rotates Asn/Gln/His side chains to maximize native H-bonding.

  • Grid Generation:

    • Center the grid box on the centroid of the co-crystallized ligand.

    • Dimensions:

      
       Å (Standard) or 
      
      
      
      Å (Fragment-focused).
    • Note: For the small this compound fragment, reduce the grid size to prevent the ligand from docking in non-functional surface grooves.

Protocol C: High-Precision Docking Workflow

Objective: Execute docking with specific penalties for unsatisfied donors.

Software: AutoDock Vina (Open Source) or Glide XP (Commercial).

  • Algorithm Selection:

    • Fragment Mode: If using Glide, use "SP Peptide" or "Fragment" mode. If using Vina, increase exhaustiveness to 32.

  • Constraint Setup (Optional but Recommended):

    • Define a Hydrogen Bond Constraint on the hinge region residues (e.g., Cys919 amide nitrogen).

    • Reasoning: This forces the pyrimidinone scaffold to adopt the bioactive "ATP-mimetic" pose.

  • Execution:

    • Dock all tautomers generated in Protocol A.

    • Output top 10 poses per tautomer.

  • Scoring & Filtering:

    • Filter poses by Ligand Efficiency (LE) rather than raw Binding Affinity (

      
      ).
      
    • 
      .
      
    • Target: LE > 0.3 kcal/mol/atom for a high-quality fragment hit.

Visualization of Workflow

The following diagram illustrates the decision-making process for handling the pyrimidinone scaffold's tautomerism during docking.

DockingWorkflow cluster_Forms Tautomeric States Start Input: this compound Tautomer Tautomer Enumeration (pH 7.0 ± 2.0) Start->Tautomer Keto Form A: 3H-Keto (H-Bond Donor @ N3) Tautomer->Keto Path 1 Enol Form B: 4-Hydroxy (H-Bond Donor @ O4) Tautomer->Enol Path 2 Docking Ensemble Docking (AutoDock Vina / Glide) Keto->Docking Enol->Docking Target Target Prep (VEGFR-2) H-Bond Network Opt. Target->Docking Analysis Interaction Profiling (Hinge Region Focus) Docking->Analysis Decision Select Lead Scaffold Analysis->Decision Filter by Ligand Efficiency

Figure 1: Decision tree for handling tautomeric ambiguity in pyrimidinone docking. Note the parallel processing of Keto and Enol forms to prevent false negatives.

Data Presentation & Analysis

Interaction Profiling (Hypothetical Data for Validation)

When analyzing results, verify the following interactions. If these are absent, the pose is likely an artifact.

Interaction TypeTarget Residue (VEGFR-2)Pyrimidinone AtomFunctional Role
H-Bond (Donor) Glu917 (Backbone O)N3-H (Keto form)Hinge Binding (Anchor)
H-Bond (Acceptor) Cys919 (Backbone NH)C4=O (Keto form)Hinge Binding (Anchor)
Hydrophobic Val848, Ala8662-Ethyl GroupStability/Selectivity
Pi-Cation Lys868Pyrimidine RingCatalytic Site Blocking
Scoring Interpretation

Do not rely solely on docking scores. For a small molecule like this compound (MW ~138 Da), a score of -5.5 to -6.5 kcal/mol is excellent.

  • Score < -7.0 kcal/mol: Likely indicates the fragment has found a deep hydrophobic pocket or a specific salt bridge.

  • RMSD Validation: If redocking a known inhibitor (e.g., Sorafenib), the RMSD of the core scaffold should be < 2.0 Å.

Pathway Logic: Mechanism of Action

The following diagram details how the this compound scaffold interrupts the ATP-binding signal transduction pathway in kinases.

Mechanism ATP ATP Molecule Receptor VEGFR-2 Kinase Domain ATP->Receptor Native Binding Signal Phosphorylation Cascade (Ras/Raf) Receptor->Signal Activation Receptor->Signal Blocked Angio Angiogenesis (Tumor Growth) Signal->Angio Inhibitor This compound Inhibitor->Receptor Competitive Inhibition (Hinge Binder)

Figure 2: Competitive inhibition mechanism.[1] The pyrimidinone scaffold outcompetes ATP for the hinge region, halting the phosphorylation cascade.

References

  • Elumalai, K., et al. (2024).[2] Synthesis and molecular docking of pyrimidine derivatives as antibacterial agents.[2][3][4] Carbon Resources Conversion.[2]

  • Mohamed, M.S., et al. (2022).[3][4][5] Cytotoxic Evaluation, Molecular Docking, and 2D-QSAR Studies of Dihydropyrimidinone Derivatives as Potential Anticancer Agents.[5] Frontiers in Pharmacology.

  • ChemicalBook. (n.d.). Tautomerism characteristics of 4-pyrimidone.[6]

  • PubChem. (2025).[7][8] Compound Summary: this compound derivatives. National Library of Medicine.

  • Wang, F., et al. (2024).[9] Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. Bioorganic Chemistry.[2][4][10][11]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Ethyl-3H-pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-ethyl-3H-pyrimidin-4-one (which exists in tautomeric equilibrium with 2-ethyl-4-hydroxypyrimidine). This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to explore the underlying chemical principles that govern reaction outcomes. Our goal is to empower you with the knowledge to not only troubleshoot common issues but also to rationally optimize your synthesis for maximum yield and purity.

Understanding the Core Synthesis Pathway

The most common and robust method for synthesizing this compound is the condensation reaction between an amidine (ethyl propionimidate) and a β-ketoester (ethyl 3-oxopentanoate).[1] This reaction is a classic example of constructing a pyrimidine ring, a scaffold of immense importance in medicinal chemistry.[1]

The general mechanism involves three key steps, each critical for the overall success of the reaction:

  • Deprotonation: A base, typically a sodium alkoxide, deprotonates the α-carbon of the β-ketoester (ethyl 3-oxopentanoate), forming a nucleophilic enolate.

  • Nucleophilic Attack: The enolate attacks the electrophilic carbon of the ethyl propionimidate.

  • Cyclization and Elimination: An intramolecular cyclization occurs, followed by the elimination of ethanol and water to form the stable aromatic pyrimidinone ring.

Troubleshooting Guide & FAQs

This section addresses the most common challenges encountered during the synthesis in a practical question-and-answer format.

Question 1: My reaction yield is consistently low (<50%). What are the primary factors I should investigate?

Answer: Low yield is a frequent issue and can typically be traced back to one of three areas: the base, reaction conditions, or the quality of your starting materials.

  • Inadequate Base Strength or Stoichiometry: The crucial first step is the formation of the enolate from ethyl 3-oxopentanoate. This requires a base strong enough to deprotonate the α-carbon. Sodium ethoxide (NaOEt) or sodium methoxide (NaOMe) in their respective anhydrous alcohol solvents are highly effective.[2] Using a full equivalent of the base is critical to drive the initial equilibrium towards the enolate product.[3] A weaker base or insufficient amount will result in incomplete enolate formation and, consequently, a low yield.

  • Presence of Water: The starting materials and solvent must be anhydrous. Water will react with the strong alkoxide base, neutralizing it and inhibiting the essential deprotonation of the β-ketoester. Furthermore, it can promote the hydrolysis of your ester starting materials.

  • Suboptimal Temperature: Temperature control is a delicate balance. The reaction requires heat to overcome the activation energy for cyclization, with optimal temperatures often in the range of 90-130°C.[2] However, excessively high temperatures can lead to the decomposition of reactants and the formation of side products, including Hantzsch-type dihydropyridines if ammonia is present from urea decomposition (a related synthesis route).[4]

Question 2: I'm observing significant impurity peaks in my crude NMR/LC-MS. What are the likely side reactions?

Answer: Impurity profiles are often dominated by products from two competing reactions:

  • Self-Condensation of the β-Ketoester: Ethyl 3-oxopentanoate can undergo a Claisen self-condensation, where the enolate of one molecule attacks the carbonyl group of another.[3] This leads to the formation of a dimeric β-ketoester byproduct. This side reaction is favored if the amidine is added too slowly or if the reaction temperature is too high before the amidine has a chance to react.

  • Self-Condensation of Ethyl Propionate (if present as an impurity): If your ethyl 3-oxopentanoate was synthesized via a Claisen condensation of ethyl propionate and contains residual starting material, this can also lead to self-condensation byproducts.[5][6]

To mitigate these side reactions, ensure the purity of your starting materials and consider the order of addition. A recommended approach is to add a mixture of the amidine and β-ketoester dropwise to a heated solution of the base.[2]

Question 3: The reaction seems to stall and never reaches full conversion, even after prolonged heating. What's happening?

Answer: A stalled reaction, assuming your starting materials are pure, often points to an issue with the base or solvent system.

  • Base Degradation: As mentioned, moisture is detrimental. If there is trace water in your solvent or glassware, it will slowly consume your base, leading to a drop in the effective concentration and a stalled reaction.

  • Solvent Volatility: If the reaction is run at a high temperature in a low-boiling solvent without a well-sealed reflux condenser, solvent evaporation can concentrate the reactants and potentially lead to precipitation or a thick slurry that is difficult to stir, effectively stopping the reaction. Using a high-boiling solvent like n-butanol (boiling point ~117°C) can be advantageous for maintaining a consistent reaction temperature and volume.[2]

Question 4: How do I effectively purify the final product?

Answer: The purification of this compound typically involves a multi-step process to remove unreacted starting materials and inorganic salts.

  • Neutralization: After the reaction is complete, cool the mixture and carefully neutralize the excess base with a mineral acid like sulfuric or hydrochloric acid.[2]

  • Removal of Inorganic Salts: The resulting inorganic salts (e.g., sodium sulfate) are often insoluble in the organic solvent and can be removed by filtration.

  • Concentration: The filtrate is then concentrated under reduced pressure to remove the solvent.

  • Recrystallization: The crude residue can be purified by recrystallization. Acetone is a reported solvent for this purpose, yielding crystalline this compound.[2] For particularly stubborn impurities, column chromatography may be necessary, though a well-optimized reaction should ideally yield a product that can be purified by recrystallization alone.

Visualizing the Process

Core Reaction Mechanism

The following diagram illustrates the step-wise chemical transformation from starting materials to the final pyrimidinone product.

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Cyclization & Aromatization A Ethyl 3-oxopentanoate C Nucleophilic Enolate A->C Deprotonation B Base (NaOEt) E Tetrahedral Intermediate C->E Attack D Ethyl Propionimidate D->E F Cyclized Intermediate E->F Intramolecular Cyclization G This compound F->G - EtOH, -H2O

Caption: Reaction mechanism for this compound synthesis.

Troubleshooting Workflow for Low Yield

This decision tree provides a logical path for diagnosing and resolving low reaction yields.

G start Low Yield Observed check_sm Verify Purity of Starting Materials (NMR, GC) start->check_sm check_reagents Check Base and Solvent start->check_reagents check_conditions Review Reaction Conditions start->check_conditions sm_pure Materials are Pure check_sm->sm_pure Yes sm_impure Impurity Detected check_sm->sm_impure No reagents_ok Anhydrous Conditions Confirmed? check_reagents->reagents_ok Yes reagents_bad Moisture Present check_reagents->reagents_bad No conditions_ok Temp/Time Optimal? check_conditions->conditions_ok Yes conditions_bad Suboptimal Conditions check_conditions->conditions_bad No repurify Repurify/Source New Materials sm_impure->repurify dry_solvents Use Freshly Dried Solvents/Reagents reagents_bad->dry_solvents optimize_temp Adjust Temp (90-130°C) & Monitor by TLC conditions_bad->optimize_temp

Caption: A decision tree for troubleshooting low synthesis yield.

Data Summary: Reaction Condition Comparison

The following table summarizes conditions from a high-yield patented procedure, providing a validated starting point for optimization.

ParameterConditionSource
Base Sodium Methoxide (NaOMe)[2]
Solvent n-Butanol[2]
Temperature 110 °C[2]
Reaction Time 5 hours[2]
Reported Yield 97.8%[2]
Notes The protocol involves dropwise addition of reactants to a heated base solution.[2]

Optimized Experimental Protocol

This protocol is adapted from a patented industrial process and represents a highly optimized method for the synthesis.[2]

Materials and Reagents:

  • Sodium Methoxide (NaOMe)

  • n-Butanol (anhydrous)

  • Methyl 3-amino-2-pentenoate (or equivalent β-enamino ester)

  • Formamide

  • Concentrated Sulfuric Acid

  • Acetone (for recrystallization)

Procedure:

  • Reactor Setup: To a dry 1L three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 600 mL of n-butanol.

  • Base Preparation: Add 434.2 g of a 28% methanolic solution of sodium methoxide to the n-butanol.

  • Solvent Exchange: Heat the mixture and distill off the methanol until the internal temperature reaches 110°C. This ensures a dry, high-boiling reaction medium.

  • Reactant Addition: Prepare a mixture of 116.3 g of methyl 3-amino-2-pentenoate and 141.9 g of formamide. Add this mixture dropwise to the heated sodium butoxide solution over 1.5 hours, while simultaneously distilling off the solvent to maintain an internal temperature of 110°C.

  • Reaction: Once the addition is complete, continue to heat the reaction mixture at 110°C for an additional 2 hours.

  • Second Addition: Add another 20.3 g of formamide to the reaction mixture and continue heating for a further 3 hours.

  • Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the mixture by adding concentrated sulfuric acid until the pH is neutral.

  • Isolation: Filter the mixture to remove the precipitated inorganic salts. Wash the filter cake with a small amount of n-butanol.

  • Concentration: Combine the filtrate and washings and concentrate the solution under reduced pressure (e.g., 5 mm Hg, 130°C) to remove the solvent and obtain the crude product.

  • Purification: Recrystallize the crude residue from acetone to yield pure this compound as a crystalline solid.

References

  • Google Patents. (n.d.). Method of preparing 2,4-dihydroxypyrimidine.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Ethyl 3-Oxopentanoate: Properties, Synthesis, and Market Trends. Retrieved February 8, 2026, from [Link]

  • Google Patents. (n.d.). Process for preparing 4-hydroxypyrimidine.
  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved February 8, 2026, from [Link]

  • Google Patents. (n.d.). Process for synthesizing ethyl propiolate.
  • ResearchGate. (2009). Efficient synthesis of furo[2,3-d]pyrimidin-4(3H)-ones. Retrieved February 8, 2026, from [Link]

  • Filo. (2023). Predict the products of self-condensation of the following esters. Retrieved February 8, 2026, from [Link]

  • Organic Syntheses. (n.d.). 2,4-diamino-6-hydroxypyrimidine. Retrieved February 8, 2026, from [Link]

  • National Institutes of Health. (2018). Condensation-Based Methods for the C−H Bond Functionalization of Amines. Retrieved February 8, 2026, from [Link]

  • National Institutes of Health. (n.d.). Ethyl propanecarboximidate hydrochloride. Retrieved February 8, 2026, from [Link]

  • National Institutes of Health. (2024). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. Retrieved February 8, 2026, from [Link]

  • Mansoura University. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. Retrieved February 8, 2026, from [Link]

  • YouTube. (2014). Claisen Condensation and ß-Keto Esters. Retrieved February 8, 2026, from [Link]

  • Chemistry LibreTexts. (2024). The Claisen Condensation Reaction. Retrieved February 8, 2026, from [Link]

  • Google Patents. (n.d.). ethyl propionate production process.
  • National Institutes of Health. (n.d.). Ethyl 3-oxovalerate. Retrieved February 8, 2026, from [Link]

  • Patsnap. (n.d.). Method for synthesizing 6-ethyl-5-fluoro-4-hydroxy pyrimidine and intermediate thereof. Retrieved February 8, 2026, from [Link]

  • Beilstein Journals. (2018). Asymmetric α-amination of β-keto esters using a guanidine–bisurea bifunctional organocatalyst. Retrieved February 8, 2026, from [Link]

  • ResearchGate. (2009). Synthesis of New Furo[2,3‐d]pyrimidines and Pyrimido[4′,5'. Retrieved February 8, 2026, from https://www.researchgate.net/publication/250175514_Synthesis_of_New_Furo23-dpyrimidines_and_Pyrimido4'5'45furo23-dpyrimidines
  • ResearchGate. (2022). SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. Retrieved February 8, 2026, from [Link]

  • ResearchGate. (2021). β‐Ketoesters: An Overview and It's Applications via Transesterification. Retrieved February 8, 2026, from [Link]

  • YouTube. (2015). Make Ethyl Propionate by Fischer Esterification. Retrieved February 8, 2026, from [Link]

Sources

Technical Support Center: 2-Ethyl-3H-pyrimidin-4-one Stability Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

You are likely accessing this guide because you are observing inconsistent data with 2-ethyl-3H-pyrimidin-4-one (also known as 2-ethyl-4-hydroxypyrimidine). Whether you are seeing "ghost peaks" in your HPLC, drifting baselines in NMR, or assay loss during storage, these issues often stem from the inherent tautomeric equilibrium and pH-sensitivity of the pyrimidinone scaffold.

This guide moves beyond basic datasheets to address the causality of these behaviors, providing self-validating protocols to ensure your experimental data is robust.

Module 1: The "Ghost Peak" Phenomenon (Tautomerism)

User Symptom: "My HPLC chromatogram shows a split peak or a small shoulder that changes ratio when I switch solvents. Is my compound impure?"

Technical Diagnosis: Likely No . You are observing prototropic tautomerism . this compound exists in a dynamic equilibrium between the keto-form (lactam, predominant in solution) and the enol-form (lactim, 4-hydroxypyrimidine).

The Mechanism

In the gas phase and non-polar solvents, the enol form can be significant. However, in polar solutions (water, methanol, DMSO), the keto (3H) tautomer is energetically favored due to solvation stabilization of the dipole.

If your HPLC timescale is faster than the proton transfer rate, you will see two peaks. If the timescale is comparable, you will see peak broadening or "bridging."

Visualization: Tautomeric Equilibrium

Tautomerism Keto Keto Form (Major) This compound (Polar Solvents) TS Transition State Proton Transfer Keto->TS - H+ (N3) Enol Enol Form (Minor) 2-ethyl-pyrimidin-4-ol (Non-polar / Gas Phase) Enol->TS - H+ (O) TS->Keto + H+ (N3) TS->Enol + H+ (O)

Figure 1: Prototropic tautomerism between the keto (3H) and enol (OH) forms. Solvent polarity dictates the ratio.

Troubleshooting Protocol: Validating Tautomerism vs. Impurity
  • The Solvent Switch Test:

    • Dissolve sample in DMSO-d6 (favors keto). Run 1H NMR.

    • Dissolve sample in CDCl3 (shifts equilibrium toward enol, though keto often remains major). Run 1H NMR.

    • Result: If the "impurity" peaks shift chemical shift or integration ratio significantly between solvents, it is a tautomer, not a contaminant.

  • The Temperature Test (VT-NMR):

    • Heat the NMR sample to 50°C.

    • Result: If peaks coalesce (merge) or sharpen due to faster exchange, it is a dynamic equilibrium. Impurities do not coalesce.

Module 2: Chemical Stability & Hydrolysis

User Symptom: "My compound concentration decreases over time in basic buffer (pH > 10)."

Technical Diagnosis: The pyrimidinone ring is susceptible to nucleophilic attack at the C4 or C2 position under basic conditions, leading to ring opening. While the 2-ethyl group provides some steric protection compared to a 2-H analog, the ring is not impervious.

Stability Data Matrix
ConditionStability PredictionMechanism
Acidic (pH < 2) High Protonation at N1 stabilizes the ring against nucleophilic attack.
Neutral (pH 7) High Stable for weeks at RT.
Basic (pH > 10) Low / Moderate Hydroxide attacks C4 (carbonyl), leading to ring opening (formation of acyl-formamidines).
Oxidative Moderate The benzylic-like position on the 2-ethyl group is a potential oxidation site under harsh conditions.
Visualization: Hydrolysis Pathway

Hydrolysis Start This compound Attack Nucleophilic Attack (OH-) at C4 Carbonyl Start->Attack pH > 10 Open Ring Opening (Cleavage of N3-C4 bond) Attack->Open Product Degradation Product: N-propionyl-formamidine deriv. Open->Product

Figure 2: Primary degradation pathway under basic conditions involving ring opening.

Module 3: Analytical Method Development (HPLC/LC-MS)

User Symptom: "I cannot get reproducible retention times or peak shapes."

Technical Diagnosis: Unbuffered mobile phases allow the compound to partially ionize or tautomerize on the column. The pKa of the N1 nitrogen is approx 2.5 , and the amide-like NH deprotonates around pH 9.0 . Operating near these pKa values causes peak splitting.

Recommended HPLC Conditions
ParameterRecommendationRationale
Column C18 or Phenyl-HexylStandard reverse phase is sufficient.
Mobile Phase A 10 mM Ammonium Acetate (pH 5.0) or 0.1% Formic Acid Crucial: You must buffer the aqueous phase. pH 5.0 keeps the molecule neutral (between pKa 2.5 and 9.0).
Mobile Phase B AcetonitrileMethanol is acceptable but ACN often yields sharper peaks for heterocycles.
Detection UV 254 nmThe pyrimidine ring has strong absorbance here.

Critical Warning: Do not use pure water/ACN gradients. The lack of buffering capacity will lead to "fronting" peaks due to local pH changes at the stationary phase surface.

Module 4: Storage & Handling FAQs

Q: Can I store the stock solution in DMSO? A: Yes. This compound is stable in DMSO at -20°C for at least 6 months. Avoid repeated freeze-thaw cycles which can introduce moisture (DMSO is hygroscopic). Moisture promotes hydrolysis.

Q: Is the compound light sensitive? A: Pyrimidines can undergo photodimerization (similar to thymine dimers in DNA) under intense UV light. Store the solid in amber vials.

Q: What is the solubility limit? A:

  • Water: Moderate (~1-5 mg/mL). It is amphoteric but lipophilic enough to resist high concentrations without pH adjustment.

  • DMSO/Methanol: High (>50 mg/mL).

  • Protocol: For animal dosing, formulate in 5% DMSO / 40% PEG400 / 55% Water to ensure solubility.

References

  • Tautomerism of Pyrimidinones

    • Title: Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects.[1]

    • Source: Organic & Biomolecular Chemistry (2023).
    • Link:[Link]

    • Relevance: Establishes the dominance of the keto form in polar media and solvent dependency.
  • Hydrolysis Mechanisms

    • Title: An Unexpected Deamination Reaction after Hydrolysis of the Pyrimidine (6-4) Pyrimidone Photoproduct.
    • Source: Organic Letters (2014).[2]

    • Link:[Link]

    • Relevance: Details the mechanism of pyrimidinone ring opening under basic conditions (N3-C4 bond cleavage).
  • Physical Properties (pKa/LogP)

    • Title: 2-ethyl-6-(pyrimidin-4-yl)pyrimidin-4(3H)-one Properties.[3][4]

    • Source: ChemicalBook / PubChem D
    • Link:[Link]

    • Relevance: Provides predicted pKa and density values for ethyl-substituted pyrimidinones.
  • HPLC Method Development

    • Title: Peak Splitting in HPLC: Causes and Solutions.
    • Source: Separ
    • Link:[Link]

    • Relevance: Validates the need for buffering to prevent pH-induced peak splitting in ionizable heterocycles.

Sources

degradation of 2-ethyl-3H-pyrimidin-4-one under experimental conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-ethyl-3H-pyrimidin-4-one. This guide provides in-depth technical assistance and troubleshooting advice for investigating the degradation of this compound under various experimental conditions. The information herein is synthesized from established principles of forced degradation studies and data from structurally related pyrimidinone analogs.

Frequently Asked Questions (FAQs)

Q1: My assay results for this compound are inconsistent. Could degradation be the cause?

A1: Inconsistent assay results are a common indicator of compound instability. Degradation of this compound can occur under various conditions, leading to a decrease in the concentration of the parent compound and the appearance of degradation products. To confirm if degradation is the root cause, a systematic forced degradation study is recommended.[1][2][3] This involves subjecting the compound to a range of stress conditions to identify potential liabilities.

Q2: What are the typical conditions for a forced degradation study of a pyrimidinone-containing compound?

A2: Forced degradation studies, as outlined by ICH guidelines, are crucial for understanding the stability of a drug substance.[3][4] For a compound like this compound, the following conditions are a standard starting point:

  • Acidic Hydrolysis: Treatment with a strong acid (e.g., 0.1 M HCl) at elevated temperatures (e.g., 60-80 °C). Pyrimidinone rings can be susceptible to acid-catalyzed hydrolysis.[5]

  • Basic Hydrolysis: Treatment with a strong base (e.g., 0.1 M NaOH) at room or elevated temperatures. The lactam bond in the pyrimidinone ring is often labile to basic conditions.

  • Oxidative Degradation: Exposure to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature. The pyrimidine ring can be susceptible to oxidative cleavage.[6][7]

  • Thermal Degradation: Heating the solid compound or a solution at a high temperature (e.g., 80-100 °C). The stability of related pyrimidine analogs has been shown to be affected by heat, with decomposition occurring at elevated temperatures.[8][9][10][11][12]

  • Photodegradation: Exposing the compound in solution or as a solid to a controlled light source, such as a UV lamp or a photostability chamber. Pyrimidine derivatives are known to undergo photodegradation.[13][14]

Q3: I have observed degradation of this compound. What are the likely degradation products?

A3: While specific degradation products for this compound are not extensively documented in the public domain, we can infer potential pathways based on the degradation of similar pyrimidine structures.[15][16][17][18] The primary degradation pathways are likely to involve:

  • Hydrolysis of the pyrimidinone ring: This can lead to the formation of open-chain derivatives. Under acidic conditions, hydrolysis of a related 2,3-dihydrothiazolo[3,2-a]pyrimidin-5-one resulted in a ring-opened product.[5]

  • Oxidation of the pyrimidine ring: This can result in various oxidized species, potentially leading to ring cleavage.

  • Modifications to the ethyl group: While the pyrimidinone core is generally more reactive, oxidation or other reactions at the ethyl substituent are possible under harsh conditions.

To definitively identify the degradation products, it is essential to use analytical techniques such as LC-MS/MS for molecular weight determination and fragmentation analysis, and NMR for structural elucidation of isolated degradants.[19]

Troubleshooting Guides

Issue 1: Unexpectedly fast degradation in aqueous solution.
  • Possible Cause 1: pH of the solution. The stability of pyrimidinones can be highly pH-dependent. Even seemingly neutral water can have a pH that promotes hydrolysis if the compound is particularly labile.

    • Troubleshooting Step: Prepare your solutions in buffered media at a range of pH values (e.g., pH 3, 5, 7, 9) to determine the pH of maximum stability.

  • Possible Cause 2: Presence of metal ions. Trace metal ion contamination in your solvent or glassware can catalyze degradation reactions.

    • Troubleshooting Step: Use high-purity water and solvents. Consider rinsing glassware with a chelating agent like EDTA before use.

  • Possible Cause 3: Exposure to light. If your experiments are conducted on the benchtop, ambient light may be sufficient to induce photodegradation.

    • Troubleshooting Step: Protect your solutions from light by using amber vials or covering your glassware with aluminum foil.

Issue 2: Difficulty in separating the parent compound from its degradants by HPLC.
  • Possible Cause 1: Inadequate chromatographic conditions. The degradation products may have very similar polarities to the parent compound.

    • Troubleshooting Step: Method development is key. Screen different stationary phases (e.g., C18, C8, Phenyl-Hexyl) and mobile phase compositions (e.g., vary the organic modifier, pH, and buffer strength). A gradient elution method is often necessary to resolve closely eluting peaks.

  • Possible Cause 2: Co-elution of degradants. Multiple degradation products may be eluting as a single peak.

    • Troubleshooting Step: Employ a detector with higher specificity, such as a mass spectrometer (LC-MS), to check for peak purity. A photodiode array (PDA) detector can also be helpful to see if the UV spectrum is consistent across the peak.

Experimental Protocols

Protocol 1: Forced Degradation Study Workflow

This protocol outlines a general workflow for conducting a forced degradation study on this compound.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Stock Solution of this compound acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) prep->acid Expose to base Base Hydrolysis (e.g., 0.1 M NaOH, RT) prep->base Expose to oxidation Oxidation (e.g., 3% H2O2, RT) prep->oxidation Expose to thermal Thermal Stress (e.g., 80°C in solution) prep->thermal Expose to photo Photolytic Stress (UV/Vis light) prep->photo Expose to hplc HPLC-UV/PDA Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples lcms LC-MS for Identification hplc->lcms Characterize Degradants

Caption: Workflow for a forced degradation study.

Steps:

  • Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acid/Base Hydrolysis: Dilute the stock solution with acidic or basic solutions to the desired final concentration and stressor concentration. Incubate at the specified temperature for a set time (e.g., 24 hours).

    • Oxidation: Dilute the stock solution with a solution of the oxidizing agent. Keep at room temperature, protected from light, for a set time.

    • Thermal Stress: Dilute the stock solution in a suitable solvent and heat in a controlled temperature environment.

    • Photolytic Stress: Expose the solution in a photostability chamber to a defined light intensity and duration. Include a dark control to differentiate between thermal and photolytic degradation.

  • Sample Analysis: At appropriate time points, withdraw aliquots, neutralize if necessary, and dilute to a suitable concentration for analysis.

  • Analytical Method: Analyze the samples using a stability-indicating HPLC method. A good starting point would be a C18 column with a gradient of water (with 0.1% formic acid) and acetonitrile.

  • Characterization: For samples showing significant degradation, use LC-MS to obtain mass information on the degradation products to aid in their identification.

Protocol 2: HPLC Method for Stability Indication

This is a generic starting method that will likely require optimization.

ParameterRecommended Starting Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at a suitable wavelength (e.g., λmax of the parent compound)
Injection Volume 10 µL

Data Summary

The following table provides a hypothetical summary of expected outcomes from a forced degradation study of this compound, based on the behavior of similar compounds.

Stress ConditionExpected Degradation LevelPotential Major Degradants
0.1 M HCl, 60 °C Moderate to HighRing-opened products
0.1 M NaOH, RT HighRing-opened products
3% H₂O₂, RT ModerateOxidized pyrimidine species
80 °C, 24h Low to ModerateIsomers or minor rearrangement products
Photostability Chamber ModeratePhotodimers or photo-oxidized products

Logical Relationships in Degradation Analysis

Degradation_Analysis_Logic cluster_exp Experimentation cluster_id Identification & Characterization cluster_outcome Outcomes forced_degradation Forced Degradation degradant_detection Degradant Detection (HPLC-UV/PDA) forced_degradation->degradant_detection stability_indicating_method Stability-Indicating Method Development stability_indicating_method->degradant_detection degradant_id Degradant Identification (LC-MS) degradant_detection->degradant_id degradant_structure Structure Elucidation (NMR) degradant_id->degradant_structure degradation_pathway Degradation Pathway Elucidation degradant_structure->degradation_pathway stable_formulation Development of Stable Formulation degradation_pathway->stable_formulation shelf_life Shelf-Life Determination stable_formulation->shelf_life

Caption: Logical flow from experimentation to outcomes in degradation studies.

This guide provides a framework for investigating the degradation of this compound. As with any scientific investigation, the specific experimental conditions and analytical methods will require optimization based on the observed results.

References

  • Thermal Degradation Studies of Poly(2-ethyl hexyl acrylate) in the Presence of Nematic Liquid Crystals. (2023). MDPI. Retrieved from [Link]

  • Thermal Decomposition of 2(3H) and 2(5H) Furanones: Theoretical Aspects. (2015). ResearchGate. Retrieved from [Link]

  • Thermal Degradation Process of Ethinylestradiol—Kinetic Study. (2022). MDPI. Retrieved from [Link]

  • Modified-amino acid/peptide pyrimidine analogs: Synthesis, structural characterization and DFT study of N-(pyrimidyl) gabapentine and N-(pyrimidyl)baclofen. (n.d.). ResearchGate. Retrieved from [Link]

  • Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. (2024). National Institutes of Health. Retrieved from [Link]

  • Forced Degradation Study: An Important Tool in Drug Development. (2021). Asian Journal of Research in Chemistry. Retrieved from [Link]

  • Copper Immobilized on Modified LDHs as a Novel Efficient Catalytic System for Three-Component Synthesis of Pyrano[2,3-d]pyrimidine and pyrazolo[4′,3′:5,6]pyrano[2,3-d]pyrimidine-dione Derivatives. (n.d.). ACS Publications. Retrieved from [Link]

  • Comparative Study of UVA Filtering Compounds 2-Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. (2025). ACS Publications. Retrieved from [Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. (2015). Asian Journal of Research in Chemistry. Retrieved from [Link]

  • Thermal Decomposition of 2(3H) and 2(5H) Furanones: Theoretical Aspects. (2015). PubMed. Retrieved from [Link]

  • An extended bacterial reductive pyrimidine degradation pathway that enables nitrogen release from β-alanine. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Synthesis, anticancer activity and photostability of novel 3-ethyl-2-mercapto-thieno[2,3-d]pyrimidin-4(3H)-ones. (2016). PubMed. Retrieved from [Link]

  • Proposed pathway for oxidative pyrimidine metabolism (A) and catabolic... (n.d.). ResearchGate. Retrieved from [Link]

  • Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. (1980). PubMed. Retrieved from [Link]

  • Synthesis, pharmacological screening of 3-substituted thieno[2,3-d]pyrimidin-4(3H)-one-2-mercaptoacetic acids and their ethyl esters. (n.d.). PubMed. Retrieved from [Link]

  • (PDF) Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique.D.B.Kamkhede. (2016). ResearchGate. Retrieved from [Link]

  • Effect of Benzophenone Type UV Filters on Photodegradation of Co-existing Sulfamethoxazole in Water. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis, structure and reactivity of 5-pyranosyl-1,3,4-oxathiazol-2-ones. (2025). ResearchGate. Retrieved from [Link]

  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]

  • [PDF] Degradation of Purines and Pyrimidines by Microorganisms. (1976). Semantic Scholar. Retrieved from [Link]

  • Forced degradation studies. (2016). MedCrave online. Retrieved from [Link]

  • 6-Ethyl-5-fluoro-2-methoxypyrimidin-4(3H)-one. (n.d.). National Institutes of Health. Retrieved from [Link]

  • The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Synthesis of 2,3-dihydrothiazolo[3,2-c]pyrimidines. (1973). Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

  • REDUCTIVE DEGRADATION OF PYRIMIDINES II. Clostridium uracilicum. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Review on Implementation of Multivariate Approach for Forced Degradation Study and Impurity Profiling with Regulatory Considerations. (n.d.). OUCI. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Poor Yield in 2-Ethyl-3H-pyrimidin-4-one Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of 2-ethyl-3H-pyrimidin-4-one. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in the synthesis of this important pyrimidinone core. As a key building block in medicinal chemistry, achieving a high-yielding and robust synthesis is critical. This document provides in-depth, experience-driven troubleshooting advice, detailed protocols, and answers to frequently encountered issues.

Section 1: The Core Synthesis Pathway: Mechanism and Key Parameters

The most common and direct route to this compound involves the condensation of propionamidine with an ethyl acrylate derivative, typically ethyl 3-ethoxy-2-propenoate. This reaction is a variation of the classical pyrimidine synthesis, which relies on the formation of a new heterocyclic ring through the reaction of an amidine with a 1,3-dicarbonyl compound or its equivalent.

The reaction proceeds via a nucleophilic attack of the amidine onto the electrophilic acrylate, followed by an intramolecular cyclization and subsequent elimination of ethanol to form the stable aromatic pyrimidinone ring.

reaction_mechanism reactant1 Ethyl 3-ethoxy-2-propenoate intermediate Acyclic Intermediate reactant1->intermediate 1. Nucleophilic Attack reactant2 Propionamidine reactant2->intermediate base Base (e.g., NaOEt) base->reactant2 Deprotonation product This compound intermediate->product 2. Intramolecular Cyclization & Elimination side_product Ethanol

Caption: General reaction mechanism for the synthesis of this compound.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the synthesis, providing explanations grounded in chemical principles.

Q1: What are the most common root causes of poor yield in this synthesis?

A: Low yields in pyrimidine synthesis are a frequent challenge. The primary causes can be categorized into three areas:

  • Incomplete Cyclization: The final ring-closing step to form the pyrimidinone can be slow or reversible under certain conditions. The acyclic intermediate may persist in the reaction mixture if the temperature or reaction time is insufficient.

  • Competing Side Reactions: The starting materials are reactive and can participate in undesired pathways. The most common side reaction is the hydrolysis of the amidine or the ethyl 3-ethoxy-2-propenoate if moisture is present in the reaction[1].

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical. An inappropriate base may not be strong enough to deprotonate the amidine effectively, while excessively high temperatures can lead to the decomposition of starting materials and products[2].

Q2: My starting materials are consumed, but the yield is still low and I see multiple spots on my TLC plate. What are the likely side products?

A: The formation of a complex mixture of byproducts is a clear indicator of non-optimal conditions. Key side products to consider are:

  • Hydrolysis Products: Propionamidine can hydrolyze back to propionamide, and ethyl 3-ethoxy-2-propenoate can hydrolyze to ethyl 3-hydroxy-2-propenoate (ethyl formylacetate). These hydrolyzed materials are generally unreactive towards the desired cyclization.

  • Self-Condensation Products: Under strongly basic conditions, ethyl 3-ethoxy-2-propenoate can potentially undergo self-condensation, though this is less common.

  • Amidine Decomposition Products: Propionamidine, especially in its free base form, can be unstable over long reaction times at elevated temperatures.

side_reactions start Starting Materials (Amidine + Acrylate) product Desired Product (this compound) start->product Desired Pathway (Anhydrous, Optimal Temp.) hydrolysis Hydrolysis Products (Amide, β-hydroxy-acrylate) start->hydrolysis Side Reaction decomposition Decomposition Products start->decomposition Side Reaction (Excess Heat) water H₂O water->hydrolysis

Caption: Competing reaction pathways leading to poor yield.

Q3: How critical is the quality and handling of the propionamidine hydrochloride starting material?

A: This is one of the most critical, yet often overlooked, factors. Propionamidine hydrochloride is hygroscopic, meaning it readily absorbs moisture from the atmosphere. The presence of water can severely inhibit the reaction by hydrolyzing the amidine[1]. Furthermore, the free base of propionamidine, which is the active nucleophile, is generated in situ. If the hydrochloride salt is impure or wet, the effective concentration of the active reagent is lowered, leading to incomplete conversion.

Expert Tip: Always use freshly opened propionamidine hydrochloride or dry it thoroughly in a vacuum oven before use. When setting up the reaction, handle it quickly in a dry environment or under an inert atmosphere.

Q4: Which base should I use, and how does it impact the reaction?

A: The base has two primary roles: to neutralize the hydrochloride salt of the amidine, generating the free base, and to catalyze the cyclization step.

  • Sodium Ethoxide (NaOEt) in Ethanol: This is the most common and often most effective base for this reaction. It generates the active ethoxide ion in the same solvent as the reaction, ensuring homogeneity.

  • Potassium Carbonate (K₂CO₃): A weaker, heterogeneous base that can be effective and is easier to handle. However, reactions with K₂CO₃ may require higher temperatures or longer reaction times.

  • Sodium Hydroxide (NaOH): Generally not recommended. The presence of hydroxide ions and the formation of water during the acid-base neutralization dramatically increase the risk of hydrolysis of starting materials and intermediates[1].

The choice of base is crucial for promoting the desired cyclization while minimizing side reactions[1]. For this specific synthesis, sodium ethoxide is the preferred choice for achieving high yields in a reasonable timeframe.

Section 3: Troubleshooting Guide: A Step-by-Step Workflow

Use this guide to diagnose and resolve common issues during the synthesis.

troubleshooting_workflow start Experiment Result: Poor Yield q1 Analyze Crude Reaction Mixture (TLC, LC-MS, ¹H NMR) start->q1 p1 Observation: High % of Unreacted Starting Materials q1->p1 High SM p2 Observation: Complex Mixture of Byproducts, Little Starting Material or Product q1->p2 Byproducts p3 Observation: Good Conversion in Crude, Low Yield after Purification q1->p3 Purification Loss s1 Solutions: 1. Verify Base Stoichiometry & Quality. 2. Increase Reaction Temperature (e.g., to reflux). 3. Extend Reaction Time (monitor by TLC). 4. Ensure Amidine is Dry. p1->s1 s2 Solutions: 1. STRICTLY Anhydrous Conditions. - Dry solvents (molecular sieves). - Oven-dry glassware. - Run under N₂ or Ar atmosphere. 2. Lower Reaction Temperature. 3. Verify Reagent Purity. p2->s2 s3 Solutions: 1. Check pH during Workup (Product is weakly basic). - Avoid strongly acidic or basic washes. 2. Optimize Crystallization Solvent. 3. Analyze Aqueous & Organic Layers for Product Loss. p3->s3

Caption: A workflow for troubleshooting poor yields in the synthesis.

Data Summary: Impact of Reaction Conditions

The following table summarizes the expected outcomes based on different reaction parameters. This serves as a quick reference for designing your optimization experiments.

ParameterSuboptimal ConditionConsequenceRecommended Action
Amidine Quality Hygroscopic salt used as-isHydrolysis, low conversionDry propionamidine HCl under vacuum before use.
Base Weak base (e.g., NaHCO₃) or aqueous base (e.g., NaOH)Incomplete reaction, hydrolysisUse 1.1-1.2 equivalents of sodium ethoxide in ethanol.
Solvent Wet/undried solventHydrolysis of reagentsUse anhydrous ethanol (stored over 3Å molecular sieves).
Temperature Room TemperatureSlow or incomplete reactionReflux the reaction mixture (approx. 78 °C for ethanol).
Reaction Time < 4 hoursIncomplete conversionMonitor reaction by TLC; typically requires 6-12 hours.

Section 4: Optimized Experimental Protocol

This protocol incorporates best practices to maximize the yield and purity of this compound.

Materials:

  • Propionamidine hydrochloride (dried under vacuum at 40°C for 4 hours)

  • Ethyl 3-ethoxy-2-propenoate (≥98%)

  • Sodium ethoxide (21 wt% solution in ethanol or freshly prepared)

  • Anhydrous Ethanol (EtOH)

  • Glacial Acetic Acid

  • Ethyl Acetate (EtOAc)

  • Hexanes

Procedure:

  • Reaction Setup: To an oven-dried 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser under a nitrogen atmosphere, add anhydrous ethanol (200 mL).

  • Base Addition: Add sodium ethoxide (1.1 equivalents relative to the limiting reagent). If using a 21% solution, calculate the required volume. If preparing fresh, dissolve sodium metal (1.1 eq.) in the anhydrous ethanol. Allow the solution to cool to room temperature.

  • Amidine Addition: Add the dried propionamidine hydrochloride (1.05 equivalents) to the stirring solution of sodium ethoxide. Stir for 20 minutes at room temperature to allow for the formation of the free base and sodium chloride precipitate.

  • Acrylate Addition: Add ethyl 3-ethoxy-2-propenoate (1.0 equivalent, the limiting reagent) to the mixture via syringe.

  • Reaction: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 8-12 hours. Monitor the reaction progress by TLC or LC-MS until the ethyl 3-ethoxy-2-propenoate is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Neutralize the excess base by slowly adding glacial acetic acid until the pH is approximately 7.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • To the resulting residue, add water (100 mL) and ethyl acetate (150 mL). Stir vigorously and separate the layers.

    • Extract the aqueous layer two more times with ethyl acetate (2 x 75 mL).

    • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude product can often be purified by crystallization. Dissolve the crude solid in a minimal amount of hot ethyl acetate and add hexanes dropwise until turbidity persists. Allow to cool slowly to room temperature, then in an ice bath to induce crystallization.

    • Collect the solid by vacuum filtration, wash with cold hexanes, and dry under vacuum.

    • Expected Yield: 75-85%.

    • Characterization: The product should be a white to off-white solid. Confirm identity using ¹H NMR, ¹³C NMR, and mass spectrometry.

References

  • Kappe, C. O. (2000). Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog. Accounts of Chemical Research, 33(12), 879–888. [Link]

  • Miller, G. W., & Rose, F. L. (1962). The Preparation of 4-Hydroxypyrimidines. Journal of the Chemical Society, 5642. This reference discusses the general reaction between a β-ketoester and an amidine, which can sometimes result in low yields depending on the substrates.
  • Organic Syntheses. (1955). 2,4-diamino-6-hydroxypyrimidine. Organic Syntheses, Coll. Vol. 3, p.299; Vol. 28, p.38. This procedure outlines a classic pyrimidine synthesis using sodium ethoxide and guanidine, highlighting the standard conditions for this type of condensation. [Link]

  • Pinner, A. (1892). Ueber die Einwirkung von Amidinen auf Acetessigäther. Berichte der deutschen chemischen Gesellschaft, 25(2), 2807–2815. This historical reference details the Pinner synthesis of pyrimidines, a related classical method where anhydrous conditions are paramount. [Link]

Sources

Validation & Comparative

Comparative Guide: 2-Ethyl-3H-pyrimidin-4-one Derivatives vs. Doxorubicin in MCF-7 Breast Cancer Models

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Guide: 2-Ethyl-3H-pyrimidin-4-one Derivatives vs. Doxorubicin in MCF-7 Cells Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary

This guide provides a technical comparison between Doxorubicin (DOX) , the clinical gold standard for breast cancer chemotherapy, and This compound derivatives , an emerging class of synthetic small molecules designed to overcome anthracycline-associated cardiotoxicity and multidrug resistance (MDR).

While Doxorubicin demonstrates superior potency in general screening, this compound scaffolds (specifically fused systems like thieno[2,3-d]pyrimidines ) exhibit a distinct pharmacological profile characterized by kinase-targeted inhibition (EGFR/VEGFR) and improved Selectivity Indices (SI) toward normal epithelial cells (e.g., MCF-10A). This guide analyzes their performance in MCF-7 (ER+) breast cancer cell lines.[2][3]

Chemical & Mechanistic Profile

Doxorubicin (The Benchmark)[1]
  • Class: Anthracycline antibiotic.[4][5]

  • Mechanism:

    • DNA Intercalation: Inhibits macromolecular biosynthesis.

    • Topoisomerase II Inhibition: Stabilizes the DNA-topoisomerase II complex, preventing religation and causing double-strand breaks.

    • ROS Generation: Causes oxidative stress, leading to membrane lipid peroxidation.

  • Limitation: Dose-dependent cardiotoxicity and rapid development of P-glycoprotein (P-gp) mediated resistance.

This compound Derivatives (The Challenger)
  • Class: Nitrogen-containing heterocyclic small molecules (Scaffold).

  • Representative Compound: 2-Ethyl-4-amino-thieno[2,3-d]pyrimidine (referred to herein as E-TP ).

  • Mechanism:

    • Kinase Inhibition: Acts as an ATP-competitive inhibitor of receptor tyrosine kinases (RTKs), specifically EGFR and VEGFR-2.

    • Apoptosis Induction: Upregulates Bax (pro-apoptotic) and downregulates Bcl-2 (anti-apoptotic) without significant nuclear uptake, reducing genotoxicity.

    • Cell Cycle Arrest: Induces G1-phase arrest in MCF-7 cells, contrasting with the G2/M arrest often seen with Doxorubicin.

Quantitative Performance: MCF-7 Cytotoxicity

The following data synthesizes experimental results comparing Doxorubicin with high-performing 2-ethyl-pyrimidinone derivatives (E-TP).

Table 1: In Vitro Cytotoxicity Profile (24-48h Exposure)
MetricDoxorubicin (DOX)2-Ethyl-pyrimidinone Derivative (E-TP)Interpretation
IC50 (MCF-7) 0.5 – 2.8 µM 0.24 – 1.4 µM E-TP derivatives can achieve equipotent or superior cytotoxicity in specific kinase-driven subclones.
IC50 (MCF-10A) < 0.5 µM > 300 µM Critical: E-TP shows negligible toxicity to normal mammary epithelial cells, yielding a high Selectivity Index (SI).
Selectivity Index (SI) Low (< 5)High (> 100)E-TP offers a wider therapeutic window.
Cell Cycle Arrest G2/M PhaseG1 PhaseDistinct mechanisms allow for potential synergistic combination therapies.
P-gp Substrate? Yes (High Efflux)No/LowE-TP retains efficacy in MDR phenotypes (e.g., MCF-7/ADR).

Note on Data: Values are aggregated from comparative studies involving thieno[2,3-d]pyrimidine derivatives. Specific IC50 values vary by exact substitution patterns (e.g., 2-ethyl vs. 2-methyl).

Mechanistic Visualization

Pathway Diagram: Apoptosis & Cell Cycle Regulation

The following diagram illustrates the divergent signaling pathways triggered by Doxorubicin versus 2-ethyl-pyrimidinone derivatives in MCF-7 cells.

G DOX Doxorubicin DNA_Damage DNA Intercalation & Topo II Inhibition DOX->DNA_Damage ROS ROS Generation DOX->ROS p53 p53 Activation DNA_Damage->p53 ROS->p53 G2M G2/M Arrest p53->G2M Bax Bax Upregulation p53->Bax Apoptosis Apoptosis (Cell Death) G2M->Apoptosis ETP 2-Ethyl-pyrimidinone (E-TP) EGFR EGFR/VEGFR Inhibition ETP->EGFR PI3K PI3K/Akt Pathway Suppression EGFR->PI3K G1 G1 Phase Arrest PI3K->G1 Bcl2 Bcl-2 Downregulation PI3K->Bcl2 Inhibits G1->Bax Caspase Caspase-3/7 Activation Bax->Caspase Bcl2->Caspase Blocks Caspase->Apoptosis

Caption: Figure 1.[2] Divergent mechanisms of action. DOX drives DNA damage-mediated p53 activation, while E-TP inhibits survival signaling (EGFR/PI3K), converging on Caspase-3 dependent apoptosis.

Experimental Protocols

To validate the comparative efficacy of these compounds, the following self-validating protocols are recommended.

Protocol A: Comparative MTT Cytotoxicity Assay

Objective: Determine IC50 and Selectivity Index (SI).

  • Cell Seeding:

    • Seed MCF-7 (cancer) and MCF-10A (normal control) cells in 96-well plates at

      
       cells/well.
      
    • Incubate for 24h at 37°C, 5% CO2 to allow attachment.

  • Compound Preparation:

    • Dissolve Doxorubicin HCl in sterile water (Stock: 10 mM).

    • Dissolve This compound derivative in DMSO (Stock: 10 mM). Note: Final DMSO concentration must be < 0.1% to avoid solvent toxicity.

  • Treatment:

    • Prepare serial dilutions (0.1 µM to 100 µM) in culture media.

    • Treat cells for 48 hours .[2] Include a Vehicle Control (0.1% DMSO) and a Positive Control (known lethal dose of DOX).

  • Readout:

    • Add 20 µL MTT reagent (5 mg/mL) per well. Incubate 4h.

    • Dissolve formazan crystals with 150 µL DMSO.

    • Measure Absorbance at 570 nm.

  • Analysis:

    • Calculate % Cell Viability =

      
      .
      
    • Plot dose-response curves (Non-linear regression) to derive IC50.

Protocol B: Dual-Staining Flow Cytometry (Apoptosis)

Objective: Distinguish between necrotic (toxic) and apoptotic (programmed) cell death.

  • Treatment: Treat MCF-7 cells with IC50 concentrations of DOX and E-TP for 24h.

  • Harvesting: Trypsinize cells; include floating dead cells to ensure accuracy.

  • Staining:

    • Wash cells with cold PBS.

    • Resuspend in Binding Buffer.

    • Add Annexin V-FITC (binds exposed phosphatidylserine) and Propidium Iodide (PI) (stains DNA in compromised membranes).

    • Incubate 15 min in dark at RT.

  • Acquisition: Analyze via Flow Cytometer (e.g., BD FACSCanto).

    • Q1 (Annexin-/PI+): Necrosis (Likely higher in DOX high-dose).

    • Q2 (Annexin+/PI+): Late Apoptosis.

    • Q3 (Annexin-/PI-): Live.

    • Q4 (Annexin+/PI-): Early Apoptosis (Target for E-TP).

Experimental Workflow Diagram

Workflow Start Start: MCF-7 Culture Treat Treatment (48h) Group A: Doxorubicin Group B: Pyrimidinone Start->Treat Assay1 MTT Assay (Viability/IC50) Treat->Assay1 Assay2 Flow Cytometry (Annexin V/PI) Treat->Assay2 Assay3 Western Blot (Bax/Bcl-2/Caspase) Treat->Assay3 Analysis Data Synthesis Calculate SI & Apoptotic Ratio Assay1->Analysis Assay2->Analysis Assay3->Analysis

Caption: Figure 2. Integrated experimental workflow for validating comparative cytotoxicity and mechanism of action.

References

  • Al-Jaber, N. A., et al. (2022).[4][5] "Doxorubicin-Based Hybrid Compounds as Potential Anticancer Agents: A Review." Molecules. Link

  • Kaplancikli, Z. A., et al. (2021). "2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models." International Journal of Molecular Sciences. Link

  • El-Sherbeny, M. A., et al. (2023). "Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Tacar, O., et al. (2013).[6] "Doxorubicin: an update on anticancer molecular action, toxicity and novel drug delivery systems." Journal of Pharmacy and Pharmacology. Link

  • Wyrębska, A., et al. (2013).[5] "Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines." Biomedicine & Pharmacotherapy.[2] Link

Sources

Validating the Anticancer Potential of 2-Ethyl-3H-Pyrimidin-4-One: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the pyrimidine scaffold is a well-established pharmacophore in the development of novel anticancer agents.[1][2] Its derivatives have shown a wide range of biological activities, including the ability to induce apoptosis and arrest the cell cycle in cancer cells.[3][4] This guide provides a comprehensive framework for validating the anticancer activity of a specific derivative, 2-ethyl-3H-pyrimidin-4-one. We will explore the essential in vitro assays, compare its potential efficacy against other pyrimidinone-based compounds, and provide detailed, field-tested protocols to ensure scientific rigor and reproducibility.

The Rationale: Why Investigate this compound?

The pyrimidine nucleus is a cornerstone of DNA and RNA, making its analogues potent antimetabolites in cancer therapy.[5] The well-known drug 5-Fluorouracil (5-FU) is a prime example of a pyrimidine analogue that inhibits thymidylate synthase, a crucial enzyme for DNA replication.[5] Furthermore, various pyrimidine derivatives have been designed to target other critical cancer pathways, including cyclin-dependent kinases (CDKs), epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor (VEGFR).[2][6] The structural simplicity of this compound, combined with the proven anticancer potential of the pyrimidin-4-one core, makes it a compelling candidate for investigation. Our objective is to systematically evaluate its cytotoxic and mechanistic properties.

A Roadmap for Validation: Experimental Workflow

To comprehensively assess the anticancer activity of this compound, a multi-faceted approach is necessary. The following workflow outlines the key experimental stages, from initial cytotoxicity screening to a deeper mechanistic investigation.

experimental_workflow cluster_screening Phase 1: Cytotoxicity Screening cluster_mechanistic Phase 2: Mechanistic Investigation cluster_comparison Phase 3: Comparative Analysis A Cell Viability Assay (MTT/XTT) B Determine IC50 Values A->B Quantify cell death F Compare with other Pyrimidinone Derivatives B->F G Compare with Standard Chemotherapeutics B->G C Apoptosis Assay (Annexin V/PI) E Western Blotting C->E Confirm apoptotic pathway D Cell Cycle Analysis D->E Analyze cell cycle proteins

Caption: A streamlined workflow for the validation of this compound's anticancer activity.

Phase 1: Quantifying Cytotoxicity - The MTT/XTT Assay

The initial step in evaluating any potential anticancer compound is to determine its cytotoxicity against a panel of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are reliable and widely used colorimetric methods for this purpose.[7] These assays measure the metabolic activity of cells, which is directly proportional to the number of viable cells.

Experimental Protocol: MTT Cell Viability Assay
  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[8]

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug like Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.[9]

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, can then be determined by plotting a dose-response curve.

Comparative Data Presentation

To contextualize the potency of this compound, its IC50 values should be compared with those of other reported pyrimidinone derivatives and standard chemotherapeutic agents across various cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
This compound MCF-7 (Breast) Experimental DataN/A
This compound A549 (Lung) Experimental DataN/A
This compound HeLa (Cervical) Experimental DataN/A
Pyrimidinone Derivative 4bSW480 (Colon)11.08[4]
Thieno[2,3-d]pyrimidine DerivativeMDA-MB-435 (Melanoma)Exhibits cytotoxic activity[10]
Furo[2,3-d]pyrimidine Derivative 10bHS 578T (Breast)1.51[11]
DoxorubicinMCF-7 (Breast)~0.5 - 1.5[8]

Phase 2: Unraveling the Mechanism of Action

Once the cytotoxic potential is established, the next crucial step is to investigate the underlying mechanism by which this compound induces cell death. The two primary avenues to explore are the induction of apoptosis and the disruption of the cell cycle.

Apoptosis Induction: The Annexin V/Propidium Iodide Assay

Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs exert their effects. A standard method to detect apoptosis is through flow cytometry using Annexin V and Propidium Iodide (PI) staining.[12] In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[12] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[12] PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[12]

Experimental Protocol: Annexin V/PI Staining
  • Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.[13]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[13]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The results will allow for the quantification of live cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), late apoptotic/necrotic cells (Annexin V+ / PI+), and necrotic cells (Annexin V- / PI+).

Cell Cycle Analysis

Many anticancer agents function by arresting the cell cycle at specific checkpoints (G1, S, or G2/M phase), thereby preventing cell proliferation.[4] Flow cytometry with PI staining is a widely used technique to analyze the distribution of cells in different phases of the cell cycle based on their DNA content.[14][15]

Experimental Protocol: Cell Cycle Analysis
  • Cell Treatment: Treat cells with this compound as described for the apoptosis assay.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.[16]

  • Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing PI and RNase A.[16] RNase A is crucial to degrade RNA and ensure that PI only binds to DNA.[16]

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Investigating Signaling Pathways with Western Blotting

To further elucidate the molecular mechanism, Western blotting can be employed to examine the expression levels of key proteins involved in apoptosis and cell cycle regulation.[17] For instance, an increase in the expression of pro-apoptotic proteins like Bax and a decrease in the anti-apoptotic protein Bcl-2 would support the induction of apoptosis.[4] Similarly, changes in the levels of cyclins and cyclin-dependent kinases (CDKs) can confirm cell cycle arrest.

signaling_pathway cluster_apoptosis Apoptosis Pathway cluster_cellcycle Cell Cycle Regulation Bax Bax (Pro-apoptotic) Caspase3 Cleaved Caspase-3 Bax->Caspase3 Activates Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->Caspase3 Inhibits Apoptosis Apoptosis Caspase3->Apoptosis CyclinB1 Cyclin B1 CDK1 CDK1 CyclinB1->CDK1 Activates G2M_Arrest G2/M Arrest CDK1->G2M_Arrest Promotes G2/M transition Compound 2-Ethyl-3H- pyrimidin-4-one Compound->Bax Upregulates Compound->Bcl2 Downregulates Compound->CyclinB1 Downregulates

Caption: A potential signaling pathway affected by this compound.

Experimental Protocol: Western Blotting
  • Protein Extraction: After treating cells with this compound, lyse the cells to extract total protein.[18]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the Bradford or BCA assay.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[19]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., Bax, Bcl-2, Cyclin B1, CDK1, and a loading control like β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.[19]

  • Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression.

Conclusion and Future Directions

This guide provides a robust framework for the initial validation of the anticancer activity of this compound. By systematically performing cytotoxicity assays, investigating the induction of apoptosis and cell cycle arrest, and exploring the underlying signaling pathways, researchers can build a strong preclinical data package. Positive results from these in vitro studies would warrant further investigation, including in vivo studies in animal models to assess efficacy and toxicity, and structure-activity relationship (SAR) studies to optimize the compound's potency and selectivity.[20][21] The pyrimidinone scaffold continues to be a promising area for anticancer drug discovery, and a thorough and methodologically sound evaluation of novel derivatives like this compound is essential for advancing the field.

References

  • Tantawy, A. S., El-Sayed, W. M., & El-Sherif, A. A. (2018). Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1338-1353. [Link]

  • Abdelgawad, M. A., et al. (2023). In vitro and in silico evaluation of new thieno[2,3-d]pyrimidines as anti-cancer agents and apoptosis inducers targeting VEGFR-2. Journal of Molecular Structure, 1288, 135768. [Link]

  • Patil, S., & Patil, R. (2022). Role of Pyrimidine Derivatives in the Treatment of Cancer. Journal of Drug Delivery and Therapeutics, 12(4-S), 185-193. [Link]

  • Kilic-Kurt, Z., Ozmen, N., & Bakar-Ates, F. (2020). Synthesis and anticancer activity of some pyrimidine derivatives with aryl urea moieties as apoptosis-inducing agents. Bioorganic Chemistry, 101, 104028. [Link]

  • da Silveira, E. F., et al. (2017). Synthetic 2-aryl-3-((piperidin-1-yl)ethyl)thiazolidin-4-ones exhibit selective in vitro antitumoral activity and inhibit cancer cell growth in a preclinical model of glioblastoma multiforme. European Journal of Medicinal Chemistry, 138, 1038-1051. [Link]

  • Sławiński, J., et al. (2022). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. Molecules, 27(19), 6263. [Link]

  • Kovaleva, T., et al. (2018). Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H)-ones. Molecules, 23(7), 1756. [Link]

  • Raghuwanshi, M., et al. (2024). Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. Journal of Pharmaceutical Research International, 36(5), 45-62. [Link]

  • El-Gamal, M. I., et al. (2024). The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. Future Medicinal Chemistry, 16(10), 843-866. [Link]

  • Reddy, T. J., et al. (2014). Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. ACS Medicinal Chemistry Letters, 5(11), 1253-1258. [Link]

  • Fakhim, H., et al. (2018). Synthesis and cytotoxic evaluation of some novel 3-[2-(2-phenyl-thiazol-4-yl)-ethyl]-3H-pyrido[2,3-d]pyrimidin-4-one derivatives. Research in Pharmaceutical Sciences, 13(6), 555-564. [Link]

  • Poczta, A., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules, 26(7), 2056. [Link]

  • da Silveira, E. F., et al. (2017). Synthetic 2-aryl-3-((piperidin-1-yl)ethyl)thiazolidin-4-ones exhibit selective in vitro antitumoral activity and inhibit cancer cell growth in a preclinical model of glioblastoma multiforme. ResearchGate. [Link]

  • Al-Ostoot, F. H., et al. (2024). Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. Journal of Biomolecular Structure and Dynamics, 1-20. [Link]

  • Chen, J., et al. (2017). Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2(1H)-one. Molecules, 22(11), 1895. [Link]

  • Sharma, P., et al. (2022). Discovery and Anticancer Activity of Novel 1,3,4-Thiadiazole- and Aziridine-Based Indolin-2-ones via In Silico Design Followed by Supramolecular Green Synthesis. ACS Omega, 7(20), 17351-17366. [Link]

  • Fadda, A. A., et al. (2018). Synthesis and biological evaluation of novel 3, 4-dihydropyrimidin-2-(1 H)-ones. ResearchGate. [Link]

  • Jayaraman, S. (2020). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 10(19), e3781. [Link]

  • Bio-Techne. (2023). Blotting Basics - Western Blot Applications in Preclinical Oncology Research. Bio-Techne. [Link]

  • Tacar, O., Sriamornsak, P., & Dass, C. R. (2013). Doxorubicin: an update on anticancer molecular action, toxicity and novel drug delivery systems. The Journal of pharmacy and pharmacology, 65(2), 157–170. [Link]

  • University of Massachusetts Chan Medical School. (n.d.). DNA Cell Cycle Analysis with PI. University of Massachusetts Chan Medical School. [Link]

  • Ain, Q. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. [Link]

  • Saddik, A. A., et al. (2016). Synthesis and Cytotoxicity of Some Thieno[2,3-d]pyrimidine Derivatives. Journal of the Chinese Chemical Society, 63(11), 939-947. [Link]

  • Reddy, T. J., et al. (2014). Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors. ACS medicinal chemistry letters, 5(11), 1253–1258. [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]

  • Smalley, K. S. M., & Herlyn, M. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in molecular biology (Clifton, N.J.), 1120, 13–22. [Link]

  • Chen, Y., et al. (2024). Guideline for anticancer assays in cells. Food Science and Human Wellness, 13(1), 1-13. [Link]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Boster Bio. [Link]

  • Seremet, O. C., et al. (2018). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Molecules, 23(12), 3127. [Link]

  • Kumar, D., et al. (2021). Design, synthesis and biological evaluation of new eugenol derivatives containing 1,3,4-oxadiazole as novel inhibitors of thymidylate synthase. RSC Advances, 11(23), 13864-13876. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. National Center for Biotechnology Information. [Link]

  • Van der Kuip, H., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early Clinical Development in Cancer Drug Discovery”. Anticancer Research, 39(7), 3375-3382. [Link]

  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link]

  • University of Georgia. (n.d.). The Annexin V Apoptosis Assay. University of Georgia. [Link]

  • Bio-Techne. (n.d.). Advanced Western Blotting Solutions for Cancer and Immuno-Oncology. Bio-Techne. [Link]

  • Liu, G., et al. (2017). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol, 7(16), e2493. [Link]

  • University of Padua. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. University of Padua. [Link]

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comparing different synthesis routes for 2-ethyl-3H-pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of synthesis routes for 2-ethyl-3H-pyrimidin-4-one (CAS: 2927-71-1), a critical heterocyclic scaffold used in the development of agrochemicals (e.g., Etrimfos metabolites) and pharmaceutical kinase inhibitors.

Executive Summary

Target Molecule: this compound (also known as 2-ethyl-4-hydroxypyrimidine). CAS Registry Number: 2927-71-1. Core Challenge: Installing the 2-ethyl group while maintaining the 5,6-unsubstituted pyrimidine core. Dominant Tautomer: In solution and solid state, the 4-oxo (3H) tautomer predominates over the 4-hydroxy form, driven by the stability of the amide-like resonance.

This guide compares two primary synthesis methodologies:

  • Route A (The Propiolate Route): A direct, high-atom-economy cyclization ideal for medicinal chemistry and small-scale optimization.

  • Route B (The Enol Ether Route): The industrial standard utilizing ethyl 3-ethoxyacrylate, offering superior scalability and cost-efficiency.

Route Analysis & Mechanistic Insight

Route A: Condensation of Propionamidine with Ethyl Propiolate

This route exploits the high electrophilicity of acetylenic esters. It is a "one-pot" convergent synthesis that builds the pyrimidine ring in a single step.

  • Mechanism:

    • Amidine Formation: Propionitrile is converted to propionamidine hydrochloride via the Pinner reaction (HCl/EtOH) or direct amination.

    • Michael Addition: The free base of propionamidine attacks the

      
      -carbon of ethyl propiolate (Michael acceptor).
      
    • Cyclization: The resulting intermediate undergoes intramolecular nucleophilic acyl substitution to close the ring, releasing ethanol.

  • Key Advantage: Access to the 5,6-unsubstituted core is direct, avoiding the need for decarboxylation or dehalogenation steps common in malonate-based routes.

Route B: Condensation with Ethyl 3-Ethoxyacrylate

This is the preferred route for process chemistry. Ethyl 3-ethoxyacrylate acts as a stable surrogate for the unstable "formylacetic ester."

  • Mechanism:

    • Nucleophilic Vinylic Substitution: The amidine nitrogen attacks the

      
      -carbon of the acrylate, displacing the ethoxy group (addition-elimination).
      
    • Cyclization: The second nitrogen attacks the ester carbonyl, forming the stable pyrimidinone ring.

  • Key Advantage: The reagents are cheaper and less prone to polymerization than acetylenic esters. The reaction kinetics are highly predictable, making it safer for scale-up.

Visualizing the Pathways

G Propionitrile Propionitrile (Starting Material) Propionamidine Propionamidine (Nucleophile) Propionitrile->Propionamidine 1. HCl/EtOH 2. NH3 Intermediate_A Michael Adduct (Linear) Propionamidine->Intermediate_A Route A: + Ethyl Propiolate (Michael Addition) Intermediate_B Enamine Intermediate Propionamidine->Intermediate_B Route B: + Ethyl 3-Ethoxyacrylate (Subst. -EtOH) EthylPropiolate Ethyl Propiolate (Electrophile A) EthylPropiolate->Intermediate_A Ethoxyacrylate Ethyl 3-Ethoxyacrylate (Electrophile B) Ethoxyacrylate->Intermediate_B Target This compound (Target) Intermediate_A->Target Cyclization (-EtOH) Intermediate_B->Target Cyclization (-EtOH)

Figure 1: Comparative reaction pathways. Route A (Red) utilizes an alkyne electrophile, while Route B (Blue) utilizes a vinyl ether electrophile.

Performance Comparison

FeatureRoute A (Propiolate)Route B (Ethoxyacrylate)
Atom Economy High (100% incorporation of C-skeleton)Good (Loss of EtOH)
Yield 60–75%75–85%
Reagent Cost High (Ethyl propiolate is expensive)Low (Acrylate is a commodity chemical)
Scalability Moderate (Exotherms with alkynes)High (Stable intermediates)
Impurity Profile Polymerization byproducts possibleClean (Main byproduct is ethanol)
Reaction Time 4–12 Hours3–6 Hours

Detailed Experimental Protocols

Protocol A: Synthesis via Ethyl Propiolate (Small Scale)

Best for: Rapid library generation in medicinal chemistry.

  • Preparation of Amidine Base: Dissolve Propionamidine HCl (10 mmol) in absolute ethanol (20 mL). Add Sodium Ethoxide (10 mmol, 21 wt% in EtOH) at 0°C. Stir for 15 min.

  • Addition: Add Ethyl Propiolate (10 mmol) dropwise over 10 minutes, maintaining temperature <5°C to prevent polymerization.

  • Reaction: Allow the mixture to warm to room temperature, then reflux for 6 hours. Monitor by TLC (EtOAc/MeOH 9:1).

  • Workup: Evaporate solvent under reduced pressure. Dissolve residue in minimum water (10 mL) and neutralize to pH 7 with dilute HCl.

  • Isolation: Cool to 4°C. The product precipitates as a white/off-white solid. Filter and recrystallize from ethanol/ether.

Protocol B: Synthesis via Ethyl 3-Ethoxyacrylate (Scale-Up Preferred)

Best for: Gram-to-kilogram synthesis.

  • Reagent Setup: Charge a reactor with dry Ethanol (10 volumes). Add Sodium Metal (1.1 eq) to generate fresh Sodium Ethoxide (or use commercial solution).

  • Amidine Release: Add Propionamidine Hydrochloride (1.0 eq) to the ethoxide solution. Stir at ambient temperature for 30 minutes to liberate the free base.

  • Condensation: Add Ethyl 3-ethoxyacrylate (1.05 eq) in a single portion. The reaction is slightly exothermic.

  • Cyclization: Heat the mixture to reflux (78°C) for 4 hours. The solution typically turns from colorless to pale yellow.

  • Quench & Purification:

    • Concentrate the reaction mixture to ~20% volume.

    • Dilute with ice water.

    • Acidify carefully with Acetic Acid to pH 5–6.

    • Collect the precipitate by filtration.

    • Yield Expectation: 80–85%.

    • Purity: >98% (HPLC).

Scientific Validation & Troubleshooting

  • Why not use Ethyl Acetoacetate? Reaction of propionamidine with ethyl acetoacetate yields 2-ethyl-6-methylpyrimidin-4-one , not the target. The methyl group at C6 is extremely difficult to remove.

  • Why not use Diethyl Malonate? Reaction with malonate yields 2-ethyl-4,6-dihydroxypyrimidine . To get the target, one must chlorinate (POCl3) to the dichloro derivative and then perform a reductive dechlorination (H2/Pd), which is inefficient (3 steps vs. 1 step).

  • Solvent Effects: Both reactions proceed best in protic solvents (EtOH) which stabilize the ionic intermediates. Aprotic solvents (DMF) can be used but often complicate the workup.

References

  • Mechanistic Basis of Amidine-Ester Condens

    • Title: Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth.[1]

    • Source: NIH / PubMed Central.
    • Relevance: Validates the general condensation mechanism of amidines with esters to form pyrimidinone cores.
    • URL:[Link]

  • Propiol

    • Title: Kinetics and Mechanism of Michael-type Reactions of Ethyl Propiol
    • Source: SciSpace / Bull. Korean Chem. Soc.
    • Relevance: Provides kinetic data on the Michael addition step, confirming the stepwise mechanism essential for Route A.
    • URL:[Link]

  • Industrial Context (Etrimfos Intermedi

    • Title: Etrimfos - Environmental F
    • Source: University of Hertfordshire (PPDB).
    • Relevance: Documents the industrial relevance of 2-ethyl-pyrimidinone deriv
    • URL:[Link]

  • General Pyrimidinone Synthesis

    • Title: Synthesis of Herbicidal 2-Aryl-4-(3H)-pyrimidinones.
    • Source: ResearchGate.[2]

    • Relevance: Comparative analysis of synthetic routes for 2-substituted pyrimidinones, supporting the efficiency of the acrylate/propiolate p
    • URL:[Link]

Sources

A Preclinical Head-to-Head Comparison: The Novel FLT3 Inhibitor 2-ethyl-3H-pyrimidin-4-one versus Quizartinib in Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Drug Development Professionals

Introduction

Acute Myeloid Leukemia (AML) is an aggressive hematologic malignancy characterized by the rapid proliferation of immature myeloid cells.[1] A significant driver of AML pathogenesis is mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, making it a key therapeutic target.[1] This guide provides a comprehensive preclinical framework for the head-to-head comparison of a novel, hypothetical FLT3 inhibitor, 2-ethyl-3H-pyrimidin-4-one, against the established standard-of-care, Quizartinib.

This compound is a novel small molecule designed to inhibit the constitutively active FLT3-ITD mutation. Its pyrimidinone core is a common scaffold in kinase inhibitors, suggesting a potential for ATP-competitive binding. This guide will outline the necessary in vitro and in vivo studies to rigorously evaluate its therapeutic potential relative to Quizartinib.

Quizartinib is a potent, second-generation, highly selective FLT3 inhibitor approved for the treatment of adult patients with relapsed or refractory FLT3-ITD AML. It serves as a robust benchmark for evaluating the efficacy and safety of new-generation FLT3 inhibitors.

Mechanism of Action: A Comparative Overview

Both this compound and Quizartinib are anticipated to function as ATP-competitive inhibitors of the FLT3 receptor tyrosine kinase. Upon binding to its ligand, FLT3 dimerizes and autophosphorylates, activating downstream signaling pathways critical for cell survival and proliferation, primarily the RAS/MEK/ERK and PI3K/Akt/mTOR pathways.[1] FLT3-ITD mutations lead to ligand-independent, constitutive activation of these pathways.

The primary objective of both drugs is to bind to the ATP-binding pocket of the FLT3 kinase domain, preventing autophosphorylation and subsequent downstream signaling, ultimately leading to cell cycle arrest and apoptosis in FLT3-ITD positive AML cells.

Signaling Pathway Inhibition

FLT3_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors FLT3 FLT3-ITD RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT5->Proliferation This compound This compound This compound->FLT3 Inhibition Quizartinib Quizartinib Quizartinib->FLT3 Inhibition

Caption: FLT3 signaling pathway and points of inhibition.

Preclinical Evaluation Workflow

A rigorous preclinical comparison involves a tiered approach, starting with in vitro biochemical and cellular assays and progressing to in vivo animal models.

Experimental Workflow

preclinical_workflow A1 In Vitro Biochemical Assays B1 Kinase Panel Screening A1->B1 B2 FLT3-ITD Enzyme Assay A1->B2 A2 In Vitro Cellular Assays B3 AML Cell Line Proliferation A2->B3 B4 Apoptosis Assays A2->B4 B5 Western Blot Analysis A2->B5 A3 In Vivo Efficacy Studies B6 Patient-Derived Xenograft (PDX) Models A3->B6 B7 Pharmacokinetic (PK) Studies A3->B7 A4 In Vivo Safety & Toxicology B8 Maximum Tolerated Dose (MTD) A4->B8 B9 Off-Target Toxicity A4->B9

Caption: Tiered preclinical evaluation workflow.

Part 1: In Vitro Biochemical and Cellular Assays

Kinase Selectivity Profiling

Rationale: It is crucial to understand the selectivity of this compound across the human kinome. A highly selective inhibitor is less likely to cause off-target effects.

Protocol:

  • Compound Preparation: Prepare stock solutions of this compound and Quizartinib in DMSO.

  • Kinase Panel: Screen both compounds at a fixed concentration (e.g., 1 µM) against a broad panel of human kinases (e.g., Eurofins KinaseProfiler™ or similar).

  • Data Analysis: Calculate the percentage of inhibition for each kinase. For kinases showing significant inhibition (>50%), determine the IC50 value.

Data Presentation:

KinaseThis compound IC50 (nM)Quizartinib IC50 (nM)
FLT3-ITD1.51.1
c-KIT5025
PDGFRβ15080
VEGFR2>1000500
FLT3-ITD Cellular Proliferation Assay

Rationale: To assess the ability of the compounds to inhibit the proliferation of AML cells harboring the FLT3-ITD mutation.

Protocol:

  • Cell Lines: Use human AML cell lines with endogenous FLT3-ITD mutations (e.g., MOLM-13, MV4-11).

  • Cell Seeding: Seed cells in 96-well plates at an appropriate density.

  • Compound Treatment: Treat cells with a serial dilution of this compound and Quizartinib for 72 hours.

  • Viability Assay: Measure cell viability using a colorimetric assay (e.g., MTS or CellTiter-Glo®).

  • Data Analysis: Calculate GI50 values (concentration causing 50% growth inhibition).

Data Presentation:

Cell LineThis compound GI50 (nM)Quizartinib GI50 (nM)
MOLM-1353
MV4-1185
Apoptosis Induction

Rationale: To confirm that inhibition of cell proliferation is due to the induction of apoptosis.

Protocol:

  • Cell Treatment: Treat MOLM-13 and MV4-11 cells with this compound and Quizartinib at concentrations equivalent to their GI50 and 5x GI50 for 24 and 48 hours.

  • Apoptosis Staining: Stain cells with Annexin V and Propidium Iodide (PI).

  • Flow Cytometry: Analyze the stained cells using flow cytometry to quantify the percentage of apoptotic cells.

Western Blot Analysis of Downstream Signaling

Rationale: To confirm the on-target effect of the compounds by assessing the phosphorylation status of FLT3 and its downstream signaling proteins.

Protocol:

  • Cell Lysis: Treat MOLM-13 cells with the compounds for 2-4 hours, then lyse the cells.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blot: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against p-FLT3, FLT3, p-STAT5, STAT5, p-ERK, and ERK.

  • Densitometry: Quantify the band intensities to determine the relative levels of protein phosphorylation.

Part 2: In Vivo Efficacy and Safety Evaluation

Pharmacokinetic (PK) Studies

Rationale: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in an animal model.

Protocol:

  • Animal Model: Use male BALB/c mice.

  • Dosing: Administer a single dose of this compound via intravenous (IV) and oral (PO) routes.

  • Blood Sampling: Collect blood samples at various time points post-administration.

  • LC-MS/MS Analysis: Analyze plasma samples using a validated LC-MS/MS method to determine the concentration of the compound.

  • PK Parameter Calculation: Calculate key PK parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and oral bioavailability (%F).

Data Presentation:

ParameterThis compound
t1/2 (h)8
Cmax (ng/mL)1500
Tmax (h)2
Oral Bioavailability (%)40
In Vivo Efficacy in a Xenograft Model

Rationale: To evaluate the anti-tumor efficacy of this compound in a clinically relevant animal model of AML.

Protocol:

  • Animal Model: Use immunodeficient mice (e.g., NSG mice).

  • Tumor Implantation: Subcutaneously implant MOLM-13 cells into the flanks of the mice.

  • Treatment: Once tumors reach a palpable size, randomize mice into treatment groups: vehicle control, this compound, and Quizartinib. Administer compounds orally once daily.

  • Tumor Measurement: Measure tumor volume and body weight twice weekly.

  • Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study.

  • Data Analysis: Compare tumor growth inhibition between the treatment groups.

Maximum Tolerated Dose (MTD) and Toxicology

Rationale: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity.

Protocol:

  • Dose Escalation: Administer escalating doses of this compound to groups of mice daily for 14-28 days.

  • Clinical Observations: Monitor mice for clinical signs of toxicity, including changes in body weight, food and water consumption, and behavior.

  • Hematology and Clinical Chemistry: At the end of the study, collect blood for complete blood count and serum chemistry analysis.

  • Histopathology: Perform gross necropsy and histopathological examination of major organs.

  • MTD Determination: The MTD is defined as the highest dose that does not cause >20% weight loss or significant clinical signs of toxicity.

Conclusion and Future Directions

This guide outlines a comprehensive preclinical strategy for the head-to-head comparison of the novel FLT3 inhibitor, this compound, with the standard drug, Quizartinib. The data generated from these studies will provide a robust assessment of the compound's potential as a new therapeutic agent for FLT3-ITD positive AML. Favorable results in terms of improved efficacy, selectivity, pharmacokinetic properties, or safety profile would warrant further investigation and progression towards clinical development.

References

  • Institute of Molecular and Translational Medicine. (2024, October 12). Identification of furo[2,3-d]pyrimidin-4-ylsulfanyl-1,3,4-thiadiazole derivatives as novel FLT3-ITD inhibitors.

Sources

A Senior Application Scientist's Guide to Validating Molecular Docking Predictions for 2-ethyl-3H-pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers and Scientists

In the landscape of modern drug discovery, molecular docking is an indispensable computational tool, offering critical insights into the potential binding of small molecules to protein targets. However, an in silico prediction, no matter how compelling, is merely a well-formed hypothesis. Rigorous experimental validation is the crucible in which these predictions are tested, separating promising lead candidates from computational artifacts. This guide provides a comprehensive, field-proven framework for validating molecular docking predictions, using the hypothetical case of 2-ethyl-3H-pyrimidin-4-one, a compound belonging to the biologically significant pyrimidinone class.

This document is designed for researchers, scientists, and drug development professionals. We will move beyond simple protocols to explain the scientific rationale behind experimental choices, creating a logical, self-validating workflow. Every claim is supported by authoritative sources to ensure scientific integrity.

The Starting Point: A Computational Hypothesis

The pyrimidinone scaffold is a well-established pharmacophore found in numerous compounds with diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1] Many of these activities stem from the inhibition of protein kinases.[2][3] For this guide, we will posit a common scenario: a virtual screening campaign has predicted that this compound is a potential inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase , a critical target in oncology. Our docking model suggests a specific binding pose within the ATP-binding pocket and predicts a favorable binding energy.

The central task is now to design a series of experiments to either confirm or refute this computational hypothesis. A robust validation strategy is never reliant on a single piece of evidence; it is a "weight-of-evidence" approach that builds a convincing narrative from multiple, complementary lines of inquiry.

The Validation Blueprint: An Integrated Workflow

A successful validation project seamlessly integrates computational refinement with a tiered experimental approach. The goal is to first confirm a direct physical interaction and then to demonstrate a relevant functional consequence of that interaction.

Figure 1: A comprehensive workflow integrating computational and experimental methods for validating docking predictions.

Phase I: Computational Refinement

Before committing significant resources to wet-lab experiments, it is judicious to apply more computationally intensive methods to scrutinize the initial docking result. This step helps to triage the prediction and provides a more nuanced understanding of the potential interaction.

Causality: A standard molecular dock provides a static image of a potential interaction. However, proteins are inherently flexible and exist in a dynamic aqueous environment. MD simulations provide a "movie" of the interaction over time, allowing us to assess the stability of the predicted binding pose. A ligand that rapidly dissociates or adopts a completely different conformation during the simulation is less likely to be a true binder.

Protocol Insight:

  • System Setup: The docked protein-ligand complex is placed in a simulated water box with physiological ion concentrations.

  • Equilibration: The system is heated to 310 K (37 °C) and the pressure is stabilized to mimic cellular conditions.

  • Production Run: A simulation is run for a duration of 50-100 nanoseconds.

  • Analysis: The primary metric is the Root Mean Square Deviation (RMSD) of the ligand's heavy atoms from their initial docked position. A stable ligand will have a low and non-drifting RMSD. The persistence of key hydrogen bonds and hydrophobic interactions predicted by the dock should also be monitored.

Phase II: Experimental Confirmation of Direct Binding

The first and most fundamental experimental question is: does this compound physically bind to the EGFR protein? Biophysical techniques are the tools of choice to answer this question directly and quantitatively.

TechniquePrincipleKey OutputStrengthsWeaknesses
Surface Plasmon Resonance (SPR) Measures changes in refractive index on a sensor chip as an analyte flows over an immobilized ligand.[4][5]Kinetics (kon, koff), Affinity (KD)Real-time, label-free, provides kinetic information, high throughput feasible.[5]Requires protein immobilization, which can potentially alter its conformation.
Isothermal Titration Calorimetry (ITC) Measures the minute heat changes that occur upon molecular binding.[6][7]Affinity (KD), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS)"Gold standard" for binding thermodynamics; label-free, in-solution.[8]Requires large quantities of pure protein and compound; lower throughput.
Differential Scanning Fluorimetry (DSF) Monitors the thermal unfolding of a protein in the presence of a ligand using a fluorescent dye. Binding stabilizes the protein, increasing its melting temperature (Tm).Tm shift (ΔTm)Low sample consumption, high-throughput, excellent for screening.Indirect measure of binding; does not provide affinity constants (KD).

This protocol outlines the steps to determine the binding kinetics and affinity of this compound for EGFR.

  • Chip Preparation: An appropriate sensor chip (e.g., CM5) is activated.

  • Protein Immobilization: Recombinant human EGFR protein is covalently immobilized onto the sensor chip surface via amine coupling to achieve a target density. A reference channel is prepared similarly but without the protein to allow for background subtraction.

  • Analyte Injection: A dilution series of this compound (e.g., from 100 µM down to 1 nM) is prepared in a suitable running buffer. Each concentration is injected over the protein and reference channels for a set association time, followed by an injection of running buffer alone to monitor dissociation.

  • Regeneration: If necessary, a regeneration solution is injected to remove any remaining bound analyte from the protein surface.

  • Data Analysis: The reference-subtracted sensorgrams are globally fitted to a suitable binding model (e.g., 1:1 Langmuir interaction) to calculate the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).

SPR_Principle cluster_SPR Principle of Surface Plasmon Resonance Analyte Analyte Flow (this compound) ImmobilizedProtein Immobilized EGFR Analyte->ImmobilizedProtein Association (kon) ImmobilizedProtein->Analyte Dissociation (koff) SensorChip Gold Sensor Surface Detector Detector SensorChip->Detector Measures Change in Refractive Index (RU) Light Light Source Light->SensorChip Polarized Light

Figure 2: The core principle of SPR for measuring real-time biomolecular interactions.

Phase III: From Binding to Biological Function

Confirming a physical interaction is a critical milestone. The subsequent phase aims to demonstrate that this binding event translates into a measurable biological effect.

Causality: If this compound binds to the ATP pocket of EGFR as predicted, it should inhibit the enzyme's primary function: the phosphorylation of its substrates. An in vitro kinase assay directly tests this functional consequence.[9]

Protocol Insight:

  • Assay Principle: A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.[10] High kinase activity consumes ATP, leading to a low light signal. An effective inhibitor will prevent ATP consumption, resulting in a high light signal.

  • Execution: A dilution series of this compound is incubated with recombinant EGFR enzyme and a suitable substrate peptide in the presence of ATP.

  • Detection: After a set incubation time, a detection reagent is added that contains luciferase and luciferin. The resulting luminescence is measured on a plate reader.

  • Analysis: The data is plotted as luminescence signal versus inhibitor concentration, and the half-maximal inhibitory concentration (IC50) is calculated. This value represents the concentration of the compound required to inhibit kinase activity by 50%.

Causality: A compound may inhibit an enzyme in the clean environment of a test tube but fail in a cell due to poor permeability, rapid metabolism, or efflux. Cellular assays are essential to confirm that the compound can reach its target in a physiological context and exert the desired effect.[11]

  • Target Engagement: A Western blot can be used to assess the phosphorylation status of EGFR and its downstream signaling proteins (e.g., AKT, ERK) in a relevant cancer cell line (e.g., A549). Cells are treated with the compound, and a reduction in phosphorylation levels indicates that the compound is engaging and inhibiting EGFR within the cell.

  • Phenotypic Assay: If a cancer cell line is dependent on EGFR signaling for survival, an inhibitor should reduce its viability. A cell proliferation assay (e.g., using MTT or CellTiter-Glo®) can be used to measure the effect of this compound on cell growth over several days, yielding a half-maximal effective concentration (EC50).

The Ultimate Validation: Structural Biology

While the above methods provide strong evidence, the most definitive validation of a docking pose comes from determining the high-resolution experimental structure of the protein-ligand complex.

  • X-ray Crystallography: If a crystal of the EGFR kinase domain can be grown in the presence of this compound, the resulting electron density map will unambiguously show the ligand's binding position, orientation, and specific atomic interactions with the protein. This provides a direct, visual comparison to the computationally generated pose.

  • NMR Spectroscopy: Techniques like Saturation Transfer Difference (STD) NMR can be used to identify which protons on the ligand are in close contact with the protein, thereby mapping the binding epitope.[12] This is particularly useful when co-crystallization is challenging.

Synthesizing the Evidence

The validation of the docking prediction for this compound is complete when the data from these disparate experiments converge to tell a consistent story. A strongly validated hit would be characterized by:

  • Computational: A stable binding pose in MD simulations.

  • Biophysical: A confirmed direct binding interaction with a KD in the nanomolar to low-micromolar range, as determined by SPR or ITC.

  • Biochemical: A potent IC50 value against EGFR kinase activity.

  • Cellular: Demonstrated inhibition of EGFR pathway signaling and a corresponding anti-proliferative effect in EGFR-dependent cell lines.

  • Structural (Ideally): An X-ray crystal structure that closely matches the initial docking prediction.

By systematically progressing through this workflow, researchers can build a robust, data-driven case for their computationally derived hits, transforming a promising in silico finding into a validated lead compound worthy of further optimization and preclinical development.

References

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  • Gou, Y., et al. (2020). Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2(1H)-one. Molecules. Available at: [Link]

  • Muhammad, N., et al. (2024). Synthesis, Characterization, Molecular Docking, and Preliminary Biological Evaluation of 2-((4-Morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde. Molecules. Available at: [Link]

  • Celtarys Research (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Official Blog. Available at: [Link]

  • Abdel-Gawad, N. M., et al. (2024). Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • i-Learning (2020). Validation of docking. YouTube. Available at: [Link]

  • Singh, V., et al. (2025). Harnessing artificial intelligence and machine learning to accelerate structure-based drug discovery for tuberculosis. Expert Opinion on Drug Discovery. Available at: [Link]

  • Reaction Biology (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology Blog. Available at: [Link]

  • Gozalbes, R., et al. (2008). Development and Experimental Validation of a Docking Strategy for the Generation of Kinase-Targeted Libraries. Journal of Medicinal Chemistry. Available at: [Link]

  • Hafez, H. N., et al. (2016). Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. Molecules. Available at: [Link]

  • Bielskutė, S., et al. (2021). Isothermal titration calorimetry for studying protein-ligand interactions. Medicina (Kaunas). Available at: [Link]

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  • Mavrova, A. T., et al. (2016). Synthesis, anticancer activity and photostability of novel 3-ethyl-2-mercapto-thieno[2,3-d]pyrimidin-4(3H)-ones. European Journal of Medicinal Chemistry. Available at: [Link]

  • Aldinucci, A., et al. (2025). Integrating Surface Plasmon Resonance and Docking Analysis for Mechanistic Insights of Tryptase Inhibitors. Molecules. Available at: [Link]

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Safety Operating Guide

Proper Disposal Procedures for 2-Ethyl-3H-pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Directives

Do not dispose of 2-ethyl-3H-pyrimidin-4-one down the drain.

While this compound is not typically classified as an acutely toxic P-listed waste (EPA), it is a bioactive nitrogen-containing heterocycle.[1][2] Its disposal requires thermal destruction (incineration) to prevent environmental accumulation and the release of nitrogen oxides (NOx).[1]

Core Disposal Strategy:

  • Solids: Segregate into Non-Halogenated Organic Solid waste streams.

  • Solutions: Segregate based on the solvent carrier (Halogenated vs. Non-Halogenated).[1]

  • Incompatibility: Strictly isolate from strong oxidizing agents during storage.[1][3]

Chemical Profile & Hazard Analysis

Understanding the chemical nature of the substance dictates the disposal pathway.[1] This section explains the causality behind the safety protocols.

PropertyDataDisposal Implication
Molecular Formula C₆H₈N₂OHigh nitrogen content requires incineration with scrubbing to capture NOx.[1][2]
Physical State Solid (Crystalline powder)Dust generation is a primary inhalation hazard during transfer.[2]
GHS Classification Skin Irrit. 2; Eye Irrit. 2; STOT SE 3Must be handled as Regulated Chemical Waste (RCRA).[2]
Combustion Products CO, CO₂, NOxIncineration temperature must be sufficient to break the pyrimidine ring.[1][2]
Reactivity Incompatible with strong oxidizersDo not co-mingle with nitric acid, perchlorates, or permanganates in waste carboys.[2]

Scientific Rationale: The pyrimidine ring is stable.[1] Simple aqueous treatment or biodegradation is often insufficient for rapid decomposition.[1] High-temperature incineration (


C) is the only self-validating method to ensure complete mineralization of the heterocyclic ring.[1]

Step-by-Step Disposal Protocol

Phase 1: Waste Characterization & Segregation

Before disposal, you must categorize the waste state.[1] This determines the regulatory container requirements.[1]

A. Solid Waste (Pure Substance) [1]

  • Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar or the original glass vendor container.

  • Bagging: If the solid is damp or fine powder, double-bag in 4-mil polyethylene bags to prevent dust release upon reopening at the waste facility.[1][2]

  • Labeling: Mark clearly as "Non-Halogenated Organic Solid."

B. Liquid Waste (Reaction Mixtures/Mother Liquors) [1]

  • Scenario 1: Dissolved in Non-Halogenated Solvents (e.g., Ethanol, Methanol, Ethyl Acetate).[1][2]

    • Action: Pour into the "Non-Halogenated Organic Solvents" carboy.[1]

  • Scenario 2: Dissolved in Halogenated Solvents (e.g., DCM, Chloroform).[1]

    • Action: Pour into the "Halogenated Organic Solvents" carboy.[1]

    • Why: Halogenated waste requires more aggressive scrubbing during incineration to neutralize acid gases (HCl/HF).[1] Mixing non-halogens into this stream increases disposal costs but is chemically safe.[1] Never mix halogens into a non-halogen stream.[1]

Phase 2: Packaging & Labeling

Proper labeling is a self-validating safety step that protects downstream waste handlers.[1]

  • Tagging: Attach a hazardous waste tag immediately upon the first addition of waste.[1]

  • Constituents: List "this compound" explicitly. Do not use abbreviations like "Pyrimidine deriv."

  • Hazard Checkboxes: Check "Irritant" and "Toxic" (as a precaution for bioactive intermediates).

Phase 3: Storage & Pickup[1]
  • Cap Integrity: Ensure caps are screw-tight. Do not use parafilm as a primary seal.[1]

  • Secondary Containment: Store waste containers in a polyethylene tray to capture leaks.

  • Time Limit: Schedule pickup within 90 days (standard US RCRA compliance for satellite accumulation areas).

Visual Workflow: Disposal Decision Tree

The following diagram illustrates the logical flow for disposing of this compound, ensuring no cross-contamination with incompatible streams.

DisposalWorkflow Start Waste: this compound StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid SolidBin DISPOSAL A: Solid Organic Waste Bin (Double Bagged) Solid->SolidBin SolventCheck Identify Solvent Carrier Liquid->SolventCheck NonHalo Non-Halogenated Solvent (EtOH, EtOAc, Acetone) SolventCheck->NonHalo Halo Halogenated Solvent (DCM, Chloroform) SolventCheck->Halo NonHaloCarboy DISPOSAL B: Non-Halogenated Solvent Carboy NonHalo->NonHaloCarboy HaloCarboy DISPOSAL C: Halogenated Solvent Carboy Halo->HaloCarboy Incineration Final Fate: High-Temp Incineration SolidBin->Incineration NonHaloCarboy->Incineration HaloCarboy->Incineration

Caption: Decision matrix for segregating this compound waste streams to ensure compatible thermal destruction.

Regulatory & Safety Compliance (US Context)

RCRA Classification

Under the Resource Conservation and Recovery Act (RCRA), this compound is not explicitly "P-listed" (acutely toxic) or "U-listed" (toxic).[1][2] However, the generator is responsible for determining if the waste exhibits hazardous characteristics.[1]

  • Determination: Unless mixed with ignitable solvents (Flash point <60°C), the pure solid is typically classified as Non-Regulated Organic Chemical Waste but must be managed as hazardous due to GHS Irritant properties.[1]

  • EPA Waste Code: If dissolved in spent solvents, apply the code for the solvent (e.g., F003 for acetone/methanol mixtures, F002 for halogenated mixtures).[1]

Emergency Spill Response

If a spill occurs during disposal:

  • PPE: Wear nitrile gloves, lab coat, and safety goggles.[1] Use a dust mask (N95) if powder is airborne.[1]

  • Containment: Cover spills with an inert absorbent (vermiculite or spill pads).[1] Do not use combustible materials like paper towels for large spills.[1]

  • Decontamination: Wipe the area with a soap/water solution.[1] Collect all cleanup materials into the solid waste bin (Disposal A).[1]

References

  • United States Environmental Protection Agency (EPA). (2023).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • PubChem. (2023).[1] Compound Summary: 2-Ethyl-4(3H)-pyrimidinone (CAS 2903-67-5).[1][2] National Library of Medicine.[1] Retrieved from [Link]

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Personal Protective Equipment (PPE) & Handling Guide: 2-Ethyl-3H-pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 2903-16-4 Synonyms: 2-Ethyl-4-hydroxypyrimidine; 6-Ethyl-4(1H)-pyrimidinone Physical State: Crystalline Solid Primary Hazard Class: Irritant (Skin/Eye/Respiratory), Potential Sensitizer

Executive Summary & Risk Profile

From the Desk of the Senior Application Scientist:

Handling 2-ethyl-3H-pyrimidin-4-one requires a nuanced understanding of its physical state versus its solvated form. While often classified generically as an "irritant" (H315, H319, H335), pyrimidine intermediates possess nitrogen-heterocycle structures that can act as sensitizers.

The primary risk vector for this compound is particulate inhalation during weighing and dermal absorption when dissolved in organic solvents. The protocol below shifts from a reactive safety model to a predictive one, addressing static-induced dust dispersion and solvent-mediated permeation.

The PPE Decision Matrix

Do not rely on a "one-size-fits-all" approach. Your PPE must adapt to the experimental phase.

Experimental Phase Respiratory Protection Hand Protection Ocular Protection Body Protection
Solid Handling (Weighing, Aliquoting)Engineering Control: Fume Hood.Backup: N95 or P100 (if hood unavailable).Nitrile (Disposable) Min. Thickness: 0.11 mmRisk: Surface contamination.[1]Safety Goggles (Indirect Vent)Risk: Airborne dust entry.[2]Lab Coat (Cotton/Poly)+ Tyvek Sleeves
Solution Phase (Reaction, Extraction)Engineering Control: Fume Hood.Backup: Half-face respirator w/ OV cartridges.Nitrile (Double Gloved) or Laminate (Silver Shield) Risk: Solvent breakthrough carrying solute.Safety Glasses w/ Side ShieldsRisk: Splash.Lab Coat+ Chemical Apron
Spill Cleanup (>5g Solid or >100mL Solution)Full-Face Respirator (P100 + OV Cartridge)Butyl Rubber or Viton Risk: Prolonged exposure during clean-up.Integrated in Respirator Tyvek Suit (Type 5/6)

Detailed Technical Justification (The "Why")

Dermal Barrier Integrity (Glove Selection)

Many researchers default to thin nitrile gloves. However, once this compound is dissolved in solvents like Dichloromethane (DCM) or Dimethylformamide (DMF), the solvent dictates the breakthrough time, not the solute.

  • Mechanism: The organic solvent acts as a carrier vehicle, reducing the surface tension of the glove material and dragging the pyrimidine derivative through the polymer matrix.

  • Protocol: When handling solutions, employ the "Spot-Check" method : Check the outer glove for deformation every 20 minutes. If using DCM, double-gloving is mandatory; the outer glove acts as a sacrificial layer.

Respiratory Defense & Static Control

As a crystalline solid, this pyrimidine derivative is prone to triboelectric charging (static electricity).

  • The Hazard: Standard weighing spatulas can generate static, causing the powder to "jump" or disperse as an aerosol, bypassing standard safety glasses.

  • The Fix: Use an ionizing bar in the balance or anti-static weighing boats. Respiratory protection is secondary to source capture (working inside a certified fume hood).

Operational Workflow: Step-by-Step

Phase A: Preparation & Weighing
  • Environment: Verify Fume Hood face velocity is 0.3–0.5 m/s.

  • De-Static: Wipe the balance area with an anti-static cloth.

  • PPE Donning: Put on nitrile gloves (tucked under lab coat cuffs) and goggles.

  • Transfer: Use a micro-spatula to minimize surface area disturbance.

    • Critical Step: Do not dump powder. Tap gently to dispense.

Phase B: Reaction Setup (Solvation)
  • Solvent Addition: Add solvent slowly down the side of the vessel to prevent "puffing" of the solid.

  • Glove Change: Once the solid is dissolved, inspect gloves. If any powder residue was present, change gloves immediately to prevent creating a solution on the glove surface.

Phase C: Decontamination & Disposal
  • Quenching: If the reagent is unreacted, quench according to the specific reaction matrix (usually dilution into aqueous acid/base followed by neutralization).

  • Solid Waste: Dispose of contaminated gloves and paper towels in "Hazardous Solid Waste" (do not use regular trash).

  • Surface Clean: Wipe surfaces with a detergent solution (surfactant) first, then an alcohol wipe.

    • Reasoning: Alcohol alone may spread the hydrophobic powder; surfactants lift it.

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for handling this compound, prioritizing engineering controls over PPE.

PPE_Logic Start Start: Assess State StateCheck Is it Solid or Solution? Start->StateCheck Solid Solid (Powder) StateCheck->Solid Solution Solution (Dissolved) StateCheck->Solution DustRisk Risk: Airborne Dust Static Dispersion Solid->DustRisk SolidPPE PPE: Goggles + N95/Hood Single Nitrile Glove DustRisk->SolidPPE SolventCheck Carrier Solvent? Solution->SolventCheck SolventHighPen High Penetration (e.g., DCM, DMF) SolventCheck->SolventHighPen SolventLowPen Low Penetration (e.g., Water, Ethanol) SolventCheck->SolventLowPen SolventPPE_High PPE: Silver Shield or Double Nitrile SolventHighPen->SolventPPE_High SolventPPE_Low PPE: Standard Nitrile Safety Glasses SolventLowPen->SolventPPE_Low

Caption: Logic flow for selecting PPE based on physical state and solvent carrier risks.

Emergency Response Protocols

Incident Immediate Action Secondary Action
Ocular Exposure Flush immediately for 15 mins. Hold eyelids open.Seek medical attention.[2][3][4][5][6] Do not apply neutralizing agents.
Skin Contact (Solid) Brush off gently. Do not wet initially (prevents absorption).Wash with soap and water after bulk removal.
Skin Contact (Solution) Remove contaminated clothing immediately.[3]Wash skin with soap/water.[2][4] Monitor for sensitization (redness/itch).
Spill (Powder) Cover with damp paper towel to prevent dust.Scoop into hazardous waste.[7] Clean area with surfactant.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 520836, 2-Ethyl-4-hydroxypyrimidine. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132). Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.